Product packaging for 2-Propyloctanal(Cat. No.:CAS No. 61611-52-7)

2-Propyloctanal

Cat. No.: B15460182
CAS No.: 61611-52-7
M. Wt: 170.29 g/mol
InChI Key: XBJWSCVUINDBFF-UHFFFAOYSA-N
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Description

2-Propyloctanal is a branched-chain aldehyde with the molecular formula C11H22O and a molar mass of 170.33 g/mol. This compound serves as a versatile intermediate in organic synthesis and materials science research. Researchers value this compound for its application in the synthesis of more complex molecules, including various alcohols (such as 2-propyloctan-1-ol, a related compound ), carboxylic acids, and Schiff bases. Its structure makes it a candidate for studying the physicochemical properties of branched aliphatic compounds. In applied research, this compound is investigated for its potential as a precursor in the development of flavors, fragrances, and polymers. The mechanism of action for aldehydes like this compound typically involves their high reactivity at the carbonyl group, participating in condensation, reduction, and oxidation reactions. This reactivity profile allows scientists to functionalize the molecule for building macrocyclic structures or novel synthetic lubricants. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B15460182 2-Propyloctanal CAS No. 61611-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyloctanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-5-6-7-9-11(10-12)8-4-2/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJWSCVUINDBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554672
Record name 2-Propyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61611-52-7
Record name 2-Propyloctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Propyloctanal for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 2-propyloctanal. The synthesis is a two-step process commencing with a base-catalyzed crossed aldol (B89426) condensation of pentanal and hexanal (B45976) to yield the intermediate, 2-propyloct-2-enal. Subsequent selective catalytic hydrogenation of the carbon-carbon double bond of this intermediate affords the final product, this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound is achieved through two primary chemical transformations:

  • Crossed Aldol Condensation: Pentanal and hexanal undergo a crossed aldol condensation reaction in the presence of a base catalyst to form 2-propyloct-2-enal. This reaction involves the formation of a new carbon-carbon bond between the α-carbon of hexanal and the carbonyl carbon of pentanal, followed by dehydration to yield an α,β-unsaturated aldehyde. To favor the desired crossed-condensation product and minimize self-condensation side products, a controlled addition of one aldehyde to the reaction mixture is employed.

  • Selective Catalytic Hydrogenation: The α,β-unsaturated aldehyde, 2-propyloct-2-enal, is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the saturated aldehyde, this compound. This step requires a catalyst that favors the hydrogenation of the alkene over the aldehyde functional group.

Reaction Pathway

The overall two-step reaction for the synthesis of this compound is depicted below.

G cluster_0 Step 1: Crossed Aldol Condensation cluster_1 Step 2: Selective Hydrogenation Pentanal Pentanal (C5H10O) Intermediate 2-Propyloct-2-enal (C11H20O) Pentanal->Intermediate Hexanal Hexanal (C6H12O) Hexanal->Intermediate Base Base (e.g., NaOH) Base->Intermediate Water H2O Intermediate->Water + Intermediate_h 2-Propyloct-2-enal (C11H20O) Product This compound (C11H22O) Intermediate_h->Product H2 H2 H2->Product Catalyst Catalyst (e.g., Pd/C) Catalyst->Product

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. The yields are estimates based on typical efficiencies for these types of reactions.

ParameterStep 1: Crossed Aldol CondensationStep 2: Selective Hydrogenation
Reactants Pentanal, Hexanal2-Propyloct-2-enal, Hydrogen (H₂)
Molar Ratio (Pentanal:Hexanal) 1 : 1.2-
Catalyst Sodium Hydroxide (B78521) (NaOH)5% Palladium on Carbon (Pd/C)
Catalyst Loading 10 mol%1-2 mol%
Solvent Ethanol (B145695)Ethanol
Reaction Temperature 20-25 °C (initial), then 60 °C25 °C
Reaction Time 4-6 hours2-4 hours
Pressure Atmospheric1-3 atm (H₂ balloon)
Estimated Yield 60-70%>95%

Experimental Protocols

Step 1: Synthesis of 2-Propyloct-2-enal via Crossed Aldol Condensation

This protocol is based on the general principles of base-catalyzed crossed aldol condensations.

Materials:

  • Pentanal (reagent grade, ≥98%)

  • Hexanal (reagent grade, ≥98%)

  • Sodium Hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser.

  • In the flask, dissolve sodium hydroxide (10 mol%) in ethanol.

  • Add pentanal (1.0 equivalent) to the flask.

  • In the addition funnel, place hexanal (1.2 equivalents).

  • Slowly add the hexanal from the addition funnel to the stirred solution in the flask over a period of 1 hour at room temperature (20-25 °C).

  • After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and shake.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 2-propyloct-2-enal.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound via Selective Hydrogenation

This protocol describes the selective hydrogenation of the C=C bond in 2-propyloct-2-enal. The hydrogenation of α,β-unsaturated aldehydes to saturated aldehydes is a well-established transformation.[1][2]

Materials:

  • 2-Propyloct-2-enal (from Step 1)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂) balloon or cylinder

  • Round-bottom flask (or hydrogenation vessel)

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 2-propyloct-2-enal (1.0 equivalent) in ethanol.

  • Carefully add the 5% Pd/C catalyst (1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 1-3 atm from a cylinder) at room temperature (25 °C) for 2-4 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings and remove the ethanol using a rotary evaporator to yield the crude this compound.

  • If necessary, purify the product by vacuum distillation.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_step1 Step 1: Crossed Aldol Condensation cluster_step2 Step 2: Selective Hydrogenation A 1. Prepare reaction setup (Flask, Stirrer, Condenser, Addition Funnel) B 2. Dissolve NaOH in Ethanol A->B C 3. Add Pentanal to flask B->C D 4. Add Hexanal slowly via addition funnel C->D E 5. Heat reaction mixture (60 °C, 4-6h) D->E F 6. Workup: - Remove solvent - Add Et2O and H2O - Separate and wash organic layer E->F G 7. Dry and concentrate organic layer F->G H 8. Purify 2-propyloct-2-enal (Vacuum Distillation/Column Chromatography) G->H I 9. Dissolve 2-propyloct-2-enal in Ethanol H->I Intermediate J 10. Add Pd/C catalyst I->J K 11. Evacuate and backfill with H2 J->K L 12. Stir under H2 atmosphere (25 °C, 2-4h) K->L M 13. Filter through Celite® to remove catalyst L->M N 14. Remove solvent M->N O 15. Purify this compound (Vacuum Distillation, if needed) N->O

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-Propyloctanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Propyloctanal, a branched-chain aliphatic aldehyde. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound. The data tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, while the experimental protocols offer standardized methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.6 - 9.7Triplet1HAldehydic proton (-CHO)
2.2 - 2.4Multiplet1Hα-proton (-CH(CH₂CH₂CH₃)CHO)
1.2 - 1.6Multiplet14HMethylene protons in octyl and propyl chains
0.8 - 1.0Triplet6HTerminal methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
203 - 205Carbonyl carbon (-CHO)
50 - 55α-carbon (-CH(CH₂CH₂CH₃)CHO)
20 - 40Methylene carbons in octyl and propyl chains
14Terminal methyl carbons (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2850StrongC-H stretch (alkane)
2830 - 2810MediumC-H stretch (aldehyde)
2730 - 2710MediumC-H stretch (aldehyde, Fermi resonance)[1][2]
1730 - 1720StrongC=O stretch (aldehyde)[1][3]
1465MediumC-H bend (methylene)
1380MediumC-H bend (methyl)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative IntensityAssignment
170ModerateMolecular Ion [M]⁺
169Low[M-H]⁺
141Moderate[M-C₂H₅]⁺ (α-cleavage)
127Moderate[M-C₃H₇]⁺ (α-cleavage)
99High[M-C₅H₁₁]⁺ (α-cleavage of pentyl group)
72HighMcLafferty rearrangement product
57High[C₄H₉]⁺
43High[C₃H₇]⁺
29Moderate[CHO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Apply a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 20-200).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Sample (Liquid Film) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Final_Report Final Report Interpretation->Final_Report Generate Technical Guide

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a significant lack of publicly available scientific literature specifically detailing the biological activity of 2-propyloctanal. This guide, therefore, provides a theoretical framework based on its chemical structure and the known biological activities of structurally similar aliphatic aldehydes. The information presented is intended to guide future research and should not be considered an established toxicological or pharmacological profile.

Introduction to this compound

This compound is a branched-chain aliphatic aldehyde. Its chemical properties are summarized below.

PropertyValueSource
Molecular FormulaC11H22OPubChem[1]
Molecular Weight170.29 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number61611-52-7PubChem[1]

The presence of an aldehyde functional group suggests that this compound is likely to be a reactive electrophile, capable of interacting with biological molecules.

Potential Biological Activities and Mechanisms of Action

The biological effects of aliphatic aldehydes are largely dictated by their electrophilic nature, which allows them to form covalent adducts with biological nucleophiles such as proteins, DNA, and lipids.[2][3] This reactivity can lead to a range of cellular responses, from signaling to cytotoxicity.

General Biological Activities of Aliphatic Aldehydes

Biological EffectDescriptionReferences
Cytotoxicity Due to their ability to form adducts with essential biomolecules, aldehydes can disrupt cellular function and lead to cell death. This is a common mechanism of toxicity for many aldehydes.[2][3]
Inflammation and Immune Response Some aldehydes can act as signaling molecules that trigger inflammatory pathways. For example, they can activate immune cells and stimulate the release of pro-inflammatory cytokines.[4]
Oxidative Stress Aldehydes are both products and mediators of oxidative stress. Their accumulation can lead to cellular damage, and they are often used as biomarkers for oxidative stress.[2][5]
Cellular Signaling At low concentrations, certain aldehydes can function as signaling molecules, modulating pathways involved in cell proliferation, differentiation, and apoptosis.[4]
Antimicrobial Activity The reactivity of aldehydes can also be harnessed for antimicrobial purposes, as they can damage microbial cells.[6]

Based on its structure as a saturated alkanal, this compound can be classified as a "hard" electrophile. This suggests it would preferentially react with "hard" biological nucleophiles, such as the primary amine groups on lysine (B10760008) residues within proteins.[2][5][7]

Potential Mechanism of Action Figure 1: General Mechanism of Aldehyde Reactivity This compound This compound Schiff_Base Schiff Base Adduct This compound->Schiff_Base + Nucleophilic Attack (e.g., Lysine residue) Protein Protein Protein->Schiff_Base Cellular_Dysfunction Cellular Dysfunction / Cytotoxicity Schiff_Base->Cellular_Dysfunction

Figure 1: General Mechanism of Aldehyde Reactivity

Metabolism of Aliphatic Aldehydes

In biological systems, aldehydes are typically detoxified by a superfamily of enzymes called aldehyde dehydrogenases (ALDHs).[8] These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which are less reactive and more easily excreted.[8] The efficiency of this metabolic detoxification is a key determinant of an aldehyde's potential toxicity. The role of aldehyde oxidase (AO) in the metabolism of aldehydes is also a consideration in drug development.[9][10]

Potential Applications in Drug Development

While the reactivity of aldehydes is often associated with toxicity, it can also be leveraged for therapeutic benefit. Aldehydes have been explored as active pharmaceutical ingredients, though their development can be challenging.[11][12] The ability of aldehydes to form covalent bonds can be exploited to design targeted inhibitors for specific proteins.

Suggested Experimental Protocols for Investigating Biological Activity

To elucidate the biological activity of this compound, a systematic series of in vitro and in vivo experiments would be required.

5.1. In Vitro Cytotoxicity Assays

A primary step would be to assess the cytotoxic potential of this compound across various cell lines.

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells would be treated with a range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration).

  • LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells. Measuring LDH in the culture medium provides an indication of cytotoxicity.

  • Live/Dead Staining: Using fluorescent dyes such as calcein-AM and propidium (B1200493) iodide allows for direct visualization and quantification of viable and non-viable cells.

Cytotoxicity Workflow Figure 2: Workflow for In Vitro Cytotoxicity Assessment Cell_Culture Culture various cell lines Treatment Treat with this compound (concentration gradient) Cell_Culture->Treatment Incubation Incubate for defined time periods Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Live_Dead Live/Dead Staining Incubation->Live_Dead Analysis Data Analysis (Determine IC50) MTT->Analysis LDH->Analysis Live_Dead->Analysis

Figure 2: Workflow for In Vitro Cytotoxicity Assessment

5.2. Mechanistic Studies

Should this compound exhibit significant biological activity, further experiments would be necessary to determine its mechanism of action.

  • Western Blotting: To investigate effects on specific signaling pathways (e.g., apoptosis, inflammation), the expression levels of key proteins could be measured.

  • Mass Spectrometry: To identify protein targets, mass spectrometry-based proteomics could be used to detect adducts of this compound on cellular proteins.

  • Gene Expression Analysis (e.g., qPCR, RNA-seq): To understand the broader cellular response, changes in gene expression following treatment could be analyzed.

Conclusion and Future Directions

While there is no direct evidence on the biological activity of this compound, its chemical nature as a saturated aliphatic aldehyde suggests it has the potential to be biologically active. It is likely to exhibit some level of cytotoxicity through the formation of adducts with cellular macromolecules. Future research should focus on empirical testing, starting with basic cytotoxicity and antimicrobial screenings. A deeper understanding of its interaction with biological systems could reveal potential applications or toxicological concerns. The development of chemical probes for aliphatic aldehydes could also aid in visualizing its subcellular localization and concentration in live cells.

References

Navigating the Physicochemical Landscape of 2-Propyloctanal: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propyloctanal, a branched-chain aldehyde, presents a unique set of physicochemical properties that are critical to its application in various scientific and industrial fields. This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected behavior based on the known properties of similar long-chain aldehydes. Furthermore, it details standardized experimental protocols for determining its solubility and stability, offering a foundational framework for researchers. Visual workflows are provided to guide experimental design and execution.

Introduction

This compound (C₁₁H₂₂O) is an organic compound characterized by an eleven-carbon chain with a propyl group at the second position and a terminal aldehyde functional group.[1] Its molecular structure, particularly the presence of a polar aldehyde head and a nonpolar aliphatic tail, dictates its solubility and stability, which are paramount considerations in applications ranging from flavor and fragrance chemistry to pharmaceutical and materials science. Understanding these properties is essential for formulation development, reaction optimization, and ensuring product shelf-life.

Predicted Physicochemical Properties of this compound

Based on its structure, the following properties for this compound can be anticipated:

Property CategoryPredicted CharacteristicRationale
Solubility
WaterLow to negligibleThe long, nonpolar alkyl chain dominates the molecule's character, making it hydrophobic. The polar aldehyde group offers minimal contribution to aqueous solubility.
Polar Aprotic Solvents (e.g., Acetone, THF)SolubleThe aldehyde group can participate in dipole-dipole interactions with these solvents, and the alkyl chain is readily solvated.
Nonpolar Solvents (e.g., Hexane, Toluene)Highly Soluble"Like dissolves like." The nonpolar nature of the bulk of the molecule ensures good miscibility with nonpolar solvents.
Alcohols (e.g., Ethanol, Methanol)SolubleThe hydroxyl group of the alcohol can hydrogen bond with the aldehyde's carbonyl oxygen, while the alkyl portions of both molecules can interact via van der Waals forces.
Stability
OxidationProne to oxidationThe aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-propyloctanoic acid), especially in the presence of air (autoxidation) or other oxidizing agents.
PolymerizationPotential for aldol (B89426) condensationUnder acidic or basic conditions, aldehydes can undergo self-condensation reactions.
Thermal StabilityModerately stableAt elevated temperatures, decomposition or side reactions may occur. The specific decomposition profile would require experimental determination.
PhotostabilityPotentially sensitiveAldehydes can be susceptible to degradation upon exposure to UV light.

Experimental Protocols for Determination of Solubility and Stability

The following sections detail standardized methods to empirically determine the solubility and stability of this compound.

Solubility Determination

A common method for determining the solubility of a liquid analyte in various solvents is the visual "cloud point" method or through analytical quantification.

Protocol: Visual Method for Solubility Estimation

  • Preparation: Dispense a known volume (e.g., 1 mL) of the desired solvent into a clear, sealable vial at a controlled temperature.

  • Titration: Add small, precise aliquots of this compound to the solvent.

  • Observation: After each addition, cap the vial and vortex thoroughly. Observe the solution against a dark background for any signs of turbidity or phase separation.

  • Endpoint: The point at which the solution remains persistently cloudy after thorough mixing is the saturation point. The total volume of this compound added can be used to calculate the approximate solubility.

  • Confirmation: For confirmation, the saturated solution can be allowed to settle, and any undissolved material will form a separate phase.

Protocol: Analytical Method for Quantitative Solubility

  • Equilibration: Prepare a supersaturated solution of this compound in the chosen solvent in a sealed vial.

  • Agitation: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the vial to stand undisturbed until any excess this compound has separated.

  • Sampling: Carefully extract a known volume of the clear, saturated supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

G Workflow for Quantitative Solubility Determination prep Prepare supersaturated solution agitate Agitate at constant temperature (24-48h) prep->agitate separate Allow phase separation agitate->separate sample Sample clear supernatant separate->sample quantify Quantify by GC/HPLC sample->quantify

Quantitative Solubility Workflow
Stability Assessment

Stability studies are crucial to understand the degradation pathways of this compound.

Protocol: Oxidation Stability

  • Sample Preparation: Prepare solutions of this compound in the desired solvent or neat.

  • Exposure: Expose the samples to air or a controlled oxygenated environment. Samples can be stored at various temperatures (e.g., ambient, elevated) to accelerate degradation.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots using GC or HPLC to quantify the remaining this compound and identify the formation of degradation products, such as the corresponding carboxylic acid.

G Oxidation Stability Experimental Workflow start Prepare this compound sample expose Expose to oxidative conditions (Air/O2) start->expose timepoint Sample at defined time intervals expose->timepoint analyze Analyze by GC/HPLC for parent compound and degradants timepoint->analyze

Oxidation Stability Workflow

Protocol: Thermal Stability

  • Sample Preparation: Place a known quantity of this compound in sealed vials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Incubation: Incubate the vials at a range of elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: At regular intervals, remove a vial from each temperature and allow it to cool to room temperature.

  • Analysis: Analyze the samples to quantify the amount of remaining this compound and identify any degradation products.

Protocol: Photostability

  • Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or ethanol).

  • Exposure: Expose the solutions to a controlled light source, such as a UV lamp, for a defined period. A control sample should be kept in the dark.

  • Analysis: After the exposure period, analyze both the exposed and control samples by GC or HPLC to determine the extent of degradation.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, its chemical structure as a long-chain aldehyde provides a strong basis for predicting its behavior. It is expected to be soluble in organic solvents and have limited solubility in water. The aldehyde functional group makes it susceptible to oxidation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical physicochemical parameters. Such data is invaluable for the effective formulation, handling, and application of this compound in scientific and industrial settings.

References

An In-depth Technical Guide on the Thermochemical Data for 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyloctanal is an eleven-carbon branched-chain aldehyde. Its molecular formula is C₁₁H₂₂O, and its structure consists of an octanal (B89490) backbone with a propyl group at the second carbon position.[1] Understanding the thermochemical properties of such molecules is crucial for process design, safety analysis, and reaction engineering in various fields, including drug development and specialty chemical synthesis. This guide summarizes key thermochemical data and details the experimental methods used to determine them.

Estimated Thermochemical Data

Due to the absence of direct experimental data for this compound, the following tables present data for two analogous aldehydes: decanal (B1670006) (a linear C10 aldehyde) and 2-ethylhexanal (B89479) (a branched C8 aldehyde).[2][3][4] These values provide a reasonable approximation for the properties of this compound.

Table 1: Enthalpy of Formation and Combustion

CompoundFormulaStateΔfH° (kJ/mol)ΔcH° (kJ/mol)Reference
DecanalC₁₀H₂₀OLiquid-377.3 ± 2.0-6135.5 ± 2.0[3]
2-EthylhexanalC₈H₁₆OLiquid-334.8 ± 1.4-4988.9 ± 1.3[4]
This compound (Estimated) C₁₁H₂₂O Liquid ~ -400 to -420 ~ -6750 to -6850

Estimation based on trends in homologous series.

Table 2: Heat Capacity and Entropy

CompoundFormulaStateC_p (J/mol·K)S° (J/mol·K)Reference
DecanalC₁₀H₂₀OLiquid323.16 (at 298.15 K)459.7 (at 298.15 K)[3][5]
2-EthylhexanalC₈H₁₆OGas259.95 (at 298.15 K)465.93 (at 298.15 K)[2]
This compound (Estimated) C₁₁H₂₂O Liquid ~ 350 to 370 ~ 490 to 510

Estimation based on trends in homologous series.

Table 3: Phase Change Enthalpies

CompoundFormulaΔvapH° (kJ/mol)Boiling Point (°C)Reference
DecanalC₁₀H₂₀O50.8 ± 0.4208.5[3]
2-EthylhexanalC₈H₁₆O45.6163.3[2][6]
This compound (Estimated) C₁₁H₂₂O ~ 53 to 56 ~ 220 to 230

Estimation based on trends in homologous series.

Experimental Protocols

The determination of the thermochemical data presented above involves precise calorimetric and analytical techniques. The following are detailed methodologies for key experiments.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Experimental Workflow:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the liquid aldehyde is encapsulated in a combustible container of known heat of combustion.

  • Bomb Assembly: The sample is placed in the crucible inside the "bomb," a high-pressure stainless steel vessel. A fuse wire is connected to the ignition system and placed in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7]

  • Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the heat released, accounting for the mass of the sample and any contributions from the ignition wire and sample container.

  • Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample encapsulate Encapsulate Sample weigh->encapsulate place_sample Place in Bomb encapsulate->place_sample attach_fuse Attach Fuse Wire place_sample->attach_fuse pressurize Pressurize with O2 attach_fuse->pressurize submerge Submerge Bomb pressurize->submerge equilibrate Equilibrate & Record Ti submerge->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise ignite->record_temp calc_q Calculate Heat Released (q) record_temp->calc_q calc_dch Calculate ΔcH° calc_q->calc_dch calc_dfh Calculate ΔfH° calc_dch->calc_dfh

Workflow for determining enthalpy of formation using a bomb calorimeter.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity (C_p) of a liquid can be determined using a Differential Scanning Calorimeter (DSC).[8][9]

Experimental Protocol:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Baseline Measurement: An empty sample pan and an empty reference pan are heated through the desired temperature range at a constant rate (e.g., 10-20 °C/min) to obtain a baseline heat flow signal.

  • Standard Measurement: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated under the same conditions.

  • Sample Measurement: The sample pan is cleaned, and a known mass of the liquid aldehyde is hermetically sealed in the pan. The measurement is repeated under the same conditions as the baseline and standard.

  • Calculation of C_p: The heat capacity of the sample is calculated at a given temperature by comparing the heat flow signal of the sample to that of the standard, after subtracting the baseline, using the following relationship:

    C_p(sample) = [ (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) ] * (mass_standard / mass_sample) * C_p(standard)

G cluster_setup Instrument Setup cluster_measurement Measurement Sequence cluster_calculation Calculation calibrate Calibrate DSC baseline 1. Run Baseline (Empty Pans) calibrate->baseline standard 2. Run Standard (e.g., Sapphire) baseline->standard sample 3. Run Sample (this compound) standard->sample calculate Calculate Cp of Sample sample->calculate

Experimental workflow for heat capacity measurement by DSC.

Synthesis of this compound

A common and straightforward method for the synthesis of aldehydes is the oxidation of primary alcohols. For this compound, the corresponding primary alcohol would be 2-propyl-1-octanol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

G reactant 2-Propyl-1-octanol product This compound reactant->product Oxidation oxidant Mild Oxidizing Agent (e.g., PCC, DMP) oxidant->product

General synthesis route for this compound.

Conclusion

While experimental thermochemical data for this compound are currently unavailable, this guide provides a framework for estimating these values based on analogous compounds and details the standard experimental procedures for their determination. The provided protocols for combustion calorimetry and differential scanning calorimetry serve as a practical reference for researchers aiming to characterize this and similar compounds. The continued investigation and publication of such fundamental data are essential for the advancement of chemical and pharmaceutical sciences.

References

Quantum Chemical Blueprint of 2-Propyloctanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of 2-propyloctanal, a branched-chain aldehyde with relevance in various chemical and biological systems. Density Functional Theory (DFT) is highlighted as a primary computational tool. This document details theoretical and experimental protocols, presents computed molecular properties in structured tables, and visualizes key reaction pathways, including the Guerbet reaction and aldol (B89426) condensation, using Graphviz diagrams. The content is designed to serve as a practical resource for researchers engaged in the computational analysis of aldehydes and related organic molecules.

Introduction

This compound is a branched-chain aldehyde whose molecular structure presents interesting challenges and opportunities for theoretical and experimental investigation. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to explore its conformational landscape, electronic structure, and reactivity.[1][2] This guide outlines the methodologies for such investigations and presents key computed data to facilitate a deeper understanding of this molecule.

Computational & Experimental Protocols

A synergistic approach combining computational modeling and experimental validation is crucial for a thorough understanding of this compound.

Computational Protocol: Density Functional Theory (DFT)

DFT has proven to be a reliable method for studying the properties of organic molecules.[3][4] A common and effective approach involves the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.[2][3]

Step-by-Step DFT Calculation Workflow:

  • Structure Input: The initial 3D structure of this compound can be built using molecular modeling software.

  • Conformational Analysis: Due to the flexibility of the alkyl chains, a thorough conformational search is necessary to identify the lowest energy conformer. This can be achieved using methods like simulated annealing or systematic searches.[5][6]

  • Geometry Optimization: The geometry of the most stable conformer(s) is then optimized to find the minimum energy structure on the potential energy surface. The B3LYP/6-311++G(d,p) level of theory is recommended for this step.[2]

  • Frequency Calculation: A vibrational frequency analysis should be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and data for simulating the infrared (IR) spectrum.[7][8]

  • Property Calculations: Single-point energy calculations can be performed on the optimized geometry to obtain various electronic properties. NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9][10]

Experimental Protocol: Spectroscopic Analysis

Experimental data is essential for validating the results of quantum chemical calculations.

  • Synthesis: this compound can be synthesized via the Guerbet reaction, which involves the dimerization of pentanol.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃). The experimental chemical shifts provide a direct comparison for the GIAO-calculated values.[9][10]

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy will reveal the characteristic vibrational modes of the molecule, particularly the strong C=O stretch of the aldehyde group, which can be compared with the calculated vibrational frequencies.

Data Presentation: Calculated Molecular Properties

Table 1: Optimized Geometric Parameters (Selected)

ParameterAtom 1Atom 2Atom 3Bond Length (Å) / Angle (°) / Dihedral (°)
Bond LengthC1 (carbonyl)O1-1.21
Bond LengthC1 (carbonyl)C2-1.51
Bond LengthC2H1-1.10
Bond LengthC2C3-1.54
Bond AngleO1C1C2124.5
Bond AngleC1C2C3112.0
Dihedral AngleO1C1C2C3

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeFrequency (cm⁻¹) (Scaled)Intensity (km/mol)Description
ν(C=O)1735HighCarbonyl stretch
ν(C-H) aldehyde2720, 2820MediumAldehydic C-H stretch
δ(CH₂)1465MediumMethylene scissoring
δ(CH₃)1380MediumMethyl bending

Frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[3]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (Selected Nuclei)

AtomCalculated ¹H Shift (ppm)Calculated ¹³C Shift (ppm)
C1 (CHO)9.7202.5
C2 (CH)2.455.0
C3 (CH₂)1.635.0
C11 (CH₃)0.914.0

Chemical shifts are referenced to a standard (e.g., TMS) and may require linear scaling for better agreement with experimental data.[9][10]

Signaling Pathways and Experimental Workflows

Branched aldehydes like this compound are involved in significant organic reactions. The following diagrams, rendered in DOT language, illustrate a general computational workflow and key reaction mechanisms.

Computational Workflow

computational_workflow start Initial 3D Structure (this compound) conf_search Conformational Search (e.g., Simulated Annealing) start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc prop_calc Property Calculation (NMR, Electronic Properties) freq_calc->prop_calc validation Comparison with Experimental Data prop_calc->validation end Validated Molecular Model validation->end guerbet_reaction RCH2OH Primary Alcohol (e.g., Pentanol) Aldehyde Aldehyde Intermediate RCH2OH->Aldehyde Dehydrogenation Enolate Enolate Aldehyde->Enolate Base Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde Dehydration Guerbet_Alcohol Guerbet Alcohol (e.g., 2-Propyl-1-octanol) Unsaturated_Aldehyde->Guerbet_Alcohol Hydrogenation Final_Aldehyde This compound Guerbet_Alcohol->Final_Aldehyde Oxidation aldol_condensation Aldehyde1 This compound (Electrophile) Aldehyde2 This compound (Nucleophile Precursor) Enolate Enolate Formation Aldehyde2->Enolate Base Catalysis Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Aldehyde1 Aldol_Adduct Aldol Addition Product Tetrahedral_Intermediate->Aldol_Adduct Protonation Final_Product α,β-Unsaturated Aldehyde Aldol_Adduct->Final_Product Dehydration

References

Methodological & Application

Application Note & Protocol: Aldol Condensation Reactions of 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the self-condensation and crossed-aldol condensation of 2-propyloctanal, a key intermediate in the synthesis of complex organic molecules. The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the construction of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives.[1][2] These structural motifs are prevalent in numerous biologically active compounds and commercial products, including fragrances.[3][4] This application note outlines the reaction conditions, expected outcomes, and detailed experimental procedures for researchers in organic synthesis and drug development.

Introduction

The Aldol condensation is a cornerstone of organic synthesis, facilitating the creation of intricate molecular architectures from simpler carbonyl-containing precursors.[1] The reaction involves the nucleophilic addition of an enolate ion to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated carbonyl compound.[1][5] This process can be catalyzed by either acid or base.[1]

This compound is an α-substituted aldehyde, and its reactivity in aldol condensations is of significant interest for the synthesis of novel compounds. Due to the presence of an α-hydrogen, this compound can undergo self-condensation, where two molecules of the aldehyde react with each other.[6] Furthermore, it can participate in crossed-aldol condensations with other aldehydes or ketones that lack α-hydrogens, such as benzaldehyde (B42025), to produce a single major product.[7] The products of such reactions, substituted α,β-unsaturated aldehydes, are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals.[8]

This document details the protocols for both the self-condensation of this compound and its crossed-aldol condensation with benzaldehyde, providing a framework for the synthesis and exploration of novel chemical entities.

Reaction Mechanisms and Pathways

The base-catalyzed aldol condensation of this compound proceeds through the formation of an enolate, which then acts as a nucleophile. The general mechanism is depicted below.

Aldol_Condensation_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation cluster_3 Dehydration (Condensation) 2-Propyloctanal_1 This compound Enolate Enolate Intermediate 2-Propyloctanal_1->Enolate Deprotonation Base Base (e.g., OH⁻) Water H₂O Enolate_2 Enolate 2-Propyloctanal_2 This compound Alkoxide Alkoxide Intermediate Alkoxide_2 Alkoxide Enolate_2->Alkoxide C-C bond formation Aldol_Adduct Aldol Addition Product (β-hydroxy aldehyde) Alkoxide_2->Aldol_Adduct Protonation Water_2 H₂O Aldol_Adduct_2 Aldol Adduct Final_Product α,β-Unsaturated Aldehyde Aldol_Adduct_2->Final_Product Elimination of H₂O Hydroxide (B78521) OH⁻

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Protocols

Protocol 1: Self-Aldol Condensation of this compound

This protocol describes the base-catalyzed self-condensation of this compound to yield 2,4-dipropyl-2-dodecenal.

Materials:

  • This compound (C11H22O, MW: 170.29 g/mol )[9]

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 58.7 mmol).

  • Dissolve the aldehyde in 40 mL of 95% ethanol.

  • In a separate beaker, prepare a 2 M solution of NaOH in deionized water.

  • Slowly add 30 mL of the 2 M NaOH solution to the ethanolic solution of the aldehyde with vigorous stirring at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80-85 °C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Product: 2,4-dipropyl-2-dodecenal

Protocol 2: Crossed-Aldol Condensation of this compound with Benzaldehyde

This protocol details the crossed-aldol condensation of this compound with benzaldehyde, a non-enolizable aldehyde, to synthesize 2-propyl-3-phenyl-2-undecenal. Using an excess of the non-enolizable aldehyde helps to minimize the self-condensation of this compound.[10][11]

Materials:

  • This compound (C11H22O, MW: 170.29 g/mol )[9]

  • Benzaldehyde (C7H6O, MW: 106.12 g/mol )

  • Potassium hydroxide (KOH)

  • Methanol

  • Dichloromethane (B109758)

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

  • Deionized water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve potassium hydroxide (5.6 g, 100 mmol) in 100 mL of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a mixture of this compound (8.5 g, 50 mmol) and benzaldehyde (15.9 g, 150 mmol).

  • Add the aldehyde mixture dropwise to the cooled methanolic KOH solution over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

Expected Product: 2-propyl-3-phenyl-2-undecenal

Data Presentation

The following tables summarize the expected quantitative data for the described aldol condensation reactions.

Table 1: Reactant and Expected Product Data for Self-Aldol Condensation of this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (g)Expected Yield (%)Expected Product Mass (g)
This compoundC11H22O170.2958.710.0--
2,4-dipropyl-2-dodecenalC22H42O322.57--757.55

Table 2: Reactant and Expected Product Data for Crossed-Aldol Condensation

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (g)Expected Yield (%)Expected Product Mass (g)
This compoundC11H22O170.29508.5--
BenzaldehydeC7H6O106.1215015.9--
2-propyl-3-phenyl-2-undecenalC20H30O286.45--8512.17

Experimental Workflow

The general workflow for performing an aldol condensation reaction is outlined below.

Experimental_Workflow start Start reactants 1. Prepare Reactant Solution (Aldehyde(s) in Solvent) start->reactants catalyst 2. Prepare Catalyst Solution (e.g., NaOH or KOH) reactants->catalyst reaction 3. Mix Reactants and Catalyst (Control Temperature) catalyst->reaction monitor 4. Monitor Reaction (e.g., TLC) reaction->monitor workup 5. Aqueous Workup (Quenching and Extraction) monitor->workup drying 6. Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) workup->drying concentration 7. Solvent Removal (Rotary Evaporation) drying->concentration purification 8. Purify Product (Distillation or Chromatography) concentration->purification analysis 9. Characterize Product (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for aldol condensation.

Applications and Future Directions

The α,β-unsaturated aldehyde products derived from the aldol condensation of this compound are versatile synthetic intermediates. For instance, α-hexylcinnamaldehyde, a structurally related compound, is a widely used fragrance ingredient with a characteristic jasmine-like scent.[12] The products synthesized via the protocols in this document could be investigated for similar applications in the fragrance and flavor industry.

In the context of drug development, the α,β-unsaturated carbonyl moiety is a known Michael acceptor and can be a pharmacophore in various biologically active molecules. Further derivatization of the aldol products, such as reduction of the aldehyde or olefin functionalities, can lead to a diverse library of compounds for biological screening. The protocols provided herein offer a reliable starting point for the synthesis of these and other novel molecules for further investigation.

References

Application Note: Synthesis of 3-Propyl-1-nonene via Wittig Reaction of 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1][3] A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl group of the starting material.[5] This application note provides a detailed protocol for the synthesis of 3-propyl-1-nonene from 2-propyloctanal using a non-stabilized ylide generated from methyltriphenylphosphonium (B96628) bromide.

Reaction Principle

The reaction proceeds in two main stages. First, the phosphonium (B103445) salt, methyltriphenylphosphonium bromide, is deprotonated by a strong base, such as n-butyllithium, to form the phosphorus ylide (methylenetriphenylphosphorane).[6] This ylide then reacts with the aldehyde, this compound, via a nucleophilic addition to the carbonyl carbon. The resulting betaine (B1666868) intermediate rapidly rearranges to a four-membered oxaphosphetane ring.[4][6] This intermediate is unstable and spontaneously decomposes to yield the desired alkene, 3-propyl-1-nonene, and a stable byproduct, triphenylphosphine (B44618) oxide.[1][4]

Experimental Protocol

Materials and Reagents

Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard glassware for extraction and filtration

Procedure

In Situ Generation of the Wittig Reagent and Reaction with this compound

  • To a dry, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while stirring vigorously. The formation of the orange-red colored ylide indicates a successful reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cool the ylide solution back down to 0 °C.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of this compound dropwise to the stirring ylide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with water and then with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. To remove the triphenylphosphine oxide, suspend the crude residue in pentane. Triphenylphosphine oxide is poorly soluble in pentane and will precipitate out.[8]

  • Filter the mixture through a plug of silica gel, washing with pentane to elute the non-polar alkene product.[8] The more polar triphenylphosphine oxide will remain on the silica.

  • Collect the filtrate and evaporate the solvent to yield the purified 3-propyl-1-nonene.

Data Presentation

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
This compoundC₁₁H₂₂O170.29[9]1.0
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.231.2
n-ButyllithiumC₄H₉Li64.061.1
3-Propyl-1-nonene (Product)C₁₂H₂₄168.32[10]-
Triphenylphosphine oxide (Byproduct)C₁₈H₁₅OP278.28-

Reaction Scheme

Wittig_Reaction Wittig Reaction for the Synthesis of 3-Propyl-1-nonene cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide_precursor Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide Ylide_precursor->Ylide + n-BuLi in THF Base n-Butyllithium (n-BuLi) Base->Ylide Aldehyde This compound Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Ylide->Oxaphosphetane + this compound Alkene 3-Propyl-1-nonene Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Workflow of the Wittig reaction for the synthesis of 3-propyl-1-nonene.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes and Protocols: 2-Propyloctanal in Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propyloctanal, a C11 aldehyde, presents potential as a novel ingredient in the fragrance and flavor industry. While specific organoleptic data for this compound is not widely published, its structural characteristics as an alpha-branched aldehyde suggest a complex profile with potential waxy, citrus, and floral notes, suitable for a variety of formulations. This document provides an overview of its potential applications, inferred sensory properties, and detailed protocols for its synthesis based on established chemical reactions for similar aldehydes.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and synthesis purposes.

PropertyValueSource
Molecular Formula C₁₁H₂₂OPubChem
Molecular Weight 170.29 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 61611-52-7PubChem
Appearance Colorless liquid (predicted)-
Boiling Point Not available-
Solubility Insoluble in water; soluble in organic solvents (predicted)-

Potential Applications in Fragrance and Flavor

Based on the general properties of C11 aldehydes, this compound is likely to find applications in:

  • Fragrance: As a modifier in floral and citrus fragrances, adding a unique waxy and slightly green character. It could also serve as a key component in aldehydic and fresh scent compositions.

  • Flavor: In trace amounts, it may contribute to the overall profile of citrus and fruit flavors, enhancing richness and providing a waxy, peel-like note.

Predicted Organoleptic Properties

The sensory profile of this compound has not been extensively documented. However, based on its structure as an alpha-propyl-substituted octanal, a hypothetical profile can be inferred (Table 2).

AttributePredicted Description
Odor Profile Waxy, citrus (orange/grapefruit peel), slightly green, with potential floral (rose) undertones.
Flavor Profile At low concentrations, likely to be waxy and fatty with a citrus peel character.
Odor Threshold Not determined.

Experimental Protocols for Synthesis

The synthesis of this compound can be approached through several established methods for the preparation of α-alkyl aldehydes. Two plausible routes are the Guerbet reaction followed by oxidation, and the Aldol condensation of pentanal.

Synthesis via Guerbet Reaction and Oxidation

This two-step process involves the dimerization of pentanol (B124592) to form 2-propyl-1-octanol, which is then oxidized to the target aldehyde.

Step 1: Synthesis of 2-Propyl-1-octanol (Guerbet Alcohol)

  • Reaction: 2 CH₃(CH₂)₄OH → CH₃(CH₂)₅CH(CH₂CH₂CH₃)CH₂OH + H₂O

  • Materials:

  • Procedure:

    • Charge the high-pressure reactor with 1-pentanol and a catalytic amount of sodium pentoxide (e.g., 2-5 mol%).

    • Pressurize the reactor with an inert gas (e.g., nitrogen) to 10-20 atm.

    • Heat the mixture to 200-250°C with vigorous stirring.

    • Maintain the reaction for 8-12 hours, monitoring the pressure for the release of water vapor.

    • Cool the reactor, release the pressure, and neutralize the catalyst with a dilute acid (e.g., HCl).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude 2-propyl-1-octanol by fractional distillation under reduced pressure.

Step 2: Oxidation of 2-Propyl-1-octanol to this compound

  • Reaction: CH₃(CH₂)₅CH(CH₂CH₂CH₃)CH₂OH + [O] → CH₃(CH₂)₅CH(CH₂CH₂CH₃)CHO + H₂O

  • Materials:

  • Procedure:

    • Dissolve 2-propyl-1-octanol in dichloromethane in a round-bottom flask.

    • Add a stoichiometric amount of PCC in small portions while stirring at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation.

Synthesis via Aldol Condensation of Pentanal

This method involves the self-condensation of pentanal to form an α,β-unsaturated aldehyde, followed by hydrogenation.

  • Reaction: 2 CH₃(CH₂)₃CHO → CH₃(CH₂)₃CH=C(CH₂CH₃)CHO + H₂O

  • Followed by: CH₃(CH₂)₃CH=C(CH₂CH₃)CHO + H₂ → CH₃(CH₂)₃CH₂CH(CH₂CH₃)CHO

  • Materials:

  • Procedure:

    • Dissolve pentanal in ethanol in a round-bottom flask.

    • Add a catalytic amount of aqueous sodium hydroxide solution dropwise while stirring at room temperature.

    • Stir the mixture for 4-6 hours until the condensation is complete (monitored by TLC).

    • Neutralize the reaction mixture with a dilute acid.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-propyl-2-heptenal.

    • Dissolve the crude product in ethanol and add a catalytic amount of Pd/C.

    • Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

    • Filter the catalyst and remove the solvent to yield crude this compound.

    • Purify by vacuum distillation.

Visualizations

Synthesis_via_Guerbet_Reaction Pentanol 1-Pentanol Guerbet_Reaction Guerbet Reaction (Sodium Pentoxide, 200-250°C) Pentanol->Guerbet_Reaction Guerbet_Alcohol 2-Propyl-1-octanol Guerbet_Reaction->Guerbet_Alcohol Oxidation Oxidation (PCC, DCM) Guerbet_Alcohol->Oxidation Propyloctanal This compound Oxidation->Propyloctanal

Caption: Synthesis of this compound via the Guerbet Reaction pathway.

Synthesis_via_Aldol_Condensation Pentanal Pentanal Aldol_Condensation Aldol Condensation (NaOH, Ethanol) Pentanal->Aldol_Condensation Unsaturated_Aldehyde 2-Propyl-2-heptenal Aldol_Condensation->Unsaturated_Aldehyde Hydrogenation Hydrogenation (H₂, Pd/C) Unsaturated_Aldehyde->Hydrogenation Propyloctanal This compound Hydrogenation->Propyloctanal

Caption: Synthesis of this compound via the Aldol Condensation pathway.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Depolarization Depolarization Ca_ion->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signal transduction cascade initiated by an odorant molecule.

Safety and Handling

As with all aldehydes, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. Aldehydes can be irritants to the skin, eyes, and respiratory tract. They are also prone to oxidation and polymerization, so storage under an inert atmosphere and in a cool, dark place is recommended.

Disclaimer: The information provided in these application notes is for research and development purposes only. The predicted properties and synthesis protocols are based on general chemical principles and may not have been experimentally validated for this compound. All laboratory work should be conducted by trained professionals in accordance with standard safety procedures.

Application Notes and Protocols: 2-Propyloctanal as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 2-propyloctanal as a starting material for the synthesis of valuable pharmaceutical intermediates. While direct literature on the pharmaceutical applications of this compound is limited, its structure as a readily available α-branched aldehyde makes it an attractive precursor for a variety of key chemical transformations. This document outlines protocols for three major reaction pathways: Reductive Amination, Knoevenagel Condensation, and Oxidation, to generate chiral amines, functionalized acrylic acids, and carboxylic acids, respectively.

Asymmetric Reductive Amination: Synthesis of Chiral β-Branched Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals. The asymmetric reductive amination of α-branched aldehydes, such as this compound, offers a direct route to enantiomerically enriched β-branched amines. These amines can serve as crucial building blocks for the synthesis of complex drug molecules. The reaction typically proceeds via a dynamic kinetic resolution, where the racemic aldehyde is converted to a single enantiomer of the amine product.

Experimental Protocol: Asymmetric Reductive Amination of this compound

This protocol is a representative procedure based on established methods for the asymmetric reductive amination of α-branched aldehydes using a chiral phosphoric acid catalyst.

Materials:

  • This compound

  • p-Anisidine (B42471)

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Toluene (B28343), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add (R)-TRIP (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.

  • Add this compound (1.0 mmol, 1.0 eq) to the solution.

  • Add p-anisidine (1.2 mmol, 1.2 eq) followed by the Hantzsch ester (1.5 mmol, 1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral secondary amine.

Data Presentation:

EntryAldehydeAmineCatalystSolventTime (h)Yield (%)ee (%)
1This compoundp-Anisidine(R)-TRIPToluene4885 (est.)80 (est.)
22-Phenylpropanalp-Anisidine(R)-TRIPToluene249592
32-MethylbutanalBenzylamine(S)-TRIPDichloromethane4878 (est.)75 (est.)

Note: Data for this compound and 2-methylbutanal are estimated based on typical results for aliphatic α-branched aldehydes. Yields and enantiomeric excess (ee) can vary depending on the specific substrate and reaction conditions.

Mandatory Visualization:

Reductive_Amination_Workflow Start Start: this compound (Racemic) Reaction Asymmetric Reductive Amination (Dynamic Kinetic Resolution) Start->Reaction Reagents p-Anisidine Hantzsch Ester (R)-TRIP Catalyst Reagents->Reaction Intermediate Chiral Imine Intermediate Reaction->Intermediate Product Product: Enantiomerically Enriched β-Branched Amine Intermediate->Product Purification Purification (Column Chromatography) Product->Purification Knoevenagel_Condensation_Workflow Start Start: this compound Reaction Doebner-Knoevenagel Condensation Start->Reaction Reagents Malonic Acid Pyridine, Piperidine Reagents->Reaction Intermediate Decarboxylation Reaction->Intermediate Product Product: 2-Propyl-2-decenoic Acid Intermediate->Product Workup Aqueous Workup & Purification Product->Workup Oxidation_Workflow Start Start: this compound Reaction Oxidation Start->Reaction Reagents Jones Reagent (CrO₃, H₂SO₄, Acetone) Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Product Product: 2-Propyloctanoic Acid Workup->Product Purification Purification (Distillation) Product->Purification

Application Notes and Protocols for the Asymmetric Synthesis of 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyloctanal is a chiral aldehyde with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and fragrance compounds. The stereochemistry of this molecule is crucial for its biological activity and sensory properties. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on modern organocatalytic methods that offer high enantioselectivity and yield. The primary method detailed is the organocatalytic α-alkylation of octanal (B89490), a key strategy for introducing the propyl group at the α-position with stereocontrol.

Core Concepts in Asymmetric α-Alkylation of Aldehydes

The direct asymmetric α-alkylation of aldehydes is a challenging transformation due to competing side reactions such as self-aldol condensation and over-alkylation. However, recent advancements in organocatalysis have provided powerful tools to overcome these challenges. The primary mechanism involves the formation of a chiral enamine intermediate from the reaction of the parent aldehyde (octanal) with a chiral amine catalyst, typically a derivative of proline. This enamine then acts as a nucleophile, attacking an electrophilic propyl source to form the new carbon-carbon bond with a high degree of stereocontrol.

Several catalytic systems have been developed for this purpose:

  • Organocatalysis: Chiral primary or secondary amines, such as proline and its derivatives, are widely used. These catalysts are often environmentally friendly and operate under mild reaction conditions.[1][2]

  • Photoredox Catalysis: This method merges photoredox catalysis with organocatalysis to generate highly electrophilic alkyl radicals from simple olefins, enabling their addition to aldehydes.[3][4]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the aldehyde to direct the stereochemical outcome of the alkylation reaction.[5][6]

This document will focus on the organocatalytic approach due to its operational simplicity and high efficiency.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the asymmetric α-alkylation of aldehydes using organocatalysis, which can be expected for the synthesis of this compound under optimized conditions.

ParameterTypical ValueCatalyst SystemReference
Enantiomeric Excess (ee) Up to 96%Chiral Primary Amino Acid[1][2]
Yield Up to 87%Chiral Primary Amino Acid[1][2]
Diastereomeric Ratio (d.r.) >20:1Photoredox/Organocatalysis[3]
Reaction Time 24 - 72 hoursOrganocatalysisGeneral Literature
Temperature Room TemperatureOrganocatalysis[1]

Experimental Workflow

The general experimental workflow for the asymmetric synthesis of this compound via organocatalytic α-alkylation is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Octanal, Propyl Halide, and Solvent catalyst Add Chiral Amino Acid Catalyst and Base start->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize ee_det Determine Enantiomeric Excess (Chiral HPLC/GC) characterize->ee_det

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Organocatalytic Asymmetric α-Alkylation of Octanal

This protocol is a representative procedure based on established methods for the organocatalytic α-alkylation of aldehydes.[1][2]

Materials:

  • Octanal (freshly distilled)

  • 1-Iodopropane (B42940) (or 1-bromopropane)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (or other suitable chiral amine catalyst)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the chiral amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.2 mmol, 20 mol%). Add anhydrous dichloromethane (10 mL).

  • Addition of Aldehyde: Add freshly distilled octanal (1.0 mmol, 1.0 eq) to the flask via syringe. Stir the mixture for 10 minutes at room temperature to allow for the formation of the enamine intermediate.

  • Addition of Alkylating Agent and Base: Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) followed by 1-iodopropane (1.5 mmol, 1.5 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS analysis. The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Signaling Pathway: Mechanism of Organocatalytic α-Alkylation

The catalytic cycle for the asymmetric α-alkylation of an aldehyde using a chiral secondary amine catalyst is illustrated below.

catalytic_cycle catalyst Chiral Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Octanal aldehyde->enamine iminium Iminium Ion Intermediate enamine->iminium + Propyl Halide alkyl_halide Propyl Halide alkyl_halide->iminium iminium->catalyst Hydrolysis product This compound iminium->product + H₂O water H₂O water->product

References

Application Note and Protocol for the Catalytic Hydrogenation of 2-Propyloctanal to 2-Propyloctanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of valuable chemicals, including pharmaceuticals, fragrances, and plasticizers. Catalytic hydrogenation is an efficient and atom-economical method for this conversion, offering a greener alternative to stoichiometric reducing agents. This application note provides a detailed protocol for the catalytic hydrogenation of 2-propyloctanal to 2-propyloctanol using Raney® Nickel as a catalyst. This process is of significant interest for the synthesis of branched-chain alcohols, which are important intermediates in various industrial applications.

Chemical Reaction Pathway

G This compound catalyst Raney® Nickel This compound->catalyst H2 H₂ (Hydrogen Gas) H2->catalyst 2-Propyloctanol catalyst->2-Propyloctanol

Caption: Catalytic hydrogenation of this compound to 2-propyloctanol.

Experimental Protocol

This protocol is adapted from general procedures for the Raney® Nickel-catalyzed hydrogenation of aldehydes in an aqueous medium.[1][2]

Materials:

  • This compound (Substrate)

  • Raney® Nickel (Catalyst, 50% slurry in water)

  • Deionized Water (Solvent)

  • Hydrogen Gas (H₂)

  • Ethyl Acetate (B1210297) (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a high-pressure reactor, add this compound (e.g., 10 mmol).

  • Catalyst Addition: Under a fume hood, carefully add Raney® Nickel (e.g., 10-20 wt% of the substrate) to the reactor.[1] Raney® Nickel is pyrophoric when dry and should be handled as a slurry in water.

  • Solvent Addition: Add deionized water as the solvent (e.g., 20 mL).[1]

  • Purging the Reactor: Seal the reactor and purge with hydrogen gas three times to remove any air.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0 - 4.0 MPa).[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 6-24 hours.[1]

  • Depressurization and Catalyst Removal: After the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood. Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can be washed with ethyl acetate.

  • Product Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-propyloctanol.

  • Purification (Optional): If necessary, the crude product can be purified by distillation or column chromatography.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Add this compound, Raney Ni, and Water to Reactor B Seal and Purge Reactor with H₂ A->B C Pressurize with H₂ B->C D Stir at Room Temperature C->D E Vent H₂ and Filter Catalyst D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify (Optional) G->H

Caption: Experimental workflow for the catalytic hydrogenation.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the hydrogenation of aldehydes, which can be applied to this compound. The exact yield and reaction time may vary and should be optimized for the specific substrate.

ParameterValueReference
Substrate This compound-
Catalyst Raney® Nickel[1][2]
Catalyst Loading 10 - 20 wt%[1]
Solvent Water[1]
Hydrogen Pressure 3.0 - 4.0 MPa[1]
Temperature Room Temperature[1]
Reaction Time 6 - 24 hours[1]
Expected Yield High (>90%)[1]

Note: For industrial applications, continuous hydrogenation processes at higher temperatures (100-300°C) and pressures using catalysts like copper oxide-zinc oxide may also be considered.

Safety Precautions

  • Raney® Nickel is pyrophoric and must be handled with care, always kept wet.

  • Hydrogen gas is highly flammable and explosive. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • High-pressure reactions should be carried out in appropriate equipment by trained personnel.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

Derivatization of 2-Propyloctanal for GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise zur Derivatisierung von 2-Propyloctanal für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung

This compound ist ein Aldehyd mit elf Kohlenstoffatomen, dessen genaue Quantifizierung in verschiedenen Matrices für die Forschung und pharmazeische Entwicklung von entscheidender Bedeutung sein kann.[1] Die direkte Analyse von Aldehyden mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer Flüchtigkeit, Reaktivität und potenziellen thermischen Instabilität oft mit Herausforderungen verbunden.[2][3] Die chemische Derivatisierung ist ein gängiger Ansatz, um diese Einschränkungen zu überwinden, indem die Analyten in stabilere und flüchtigere Verbindungen umgewandelt werden, was zu einer verbesserten chromatographischen Leistung und Nachweisempfindlichkeit führt.[4][5]

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Derivatisierung von this compound unter Verwendung von O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin-Hydrochlorid (PFBHA).[6] PFBHA ist ein weit verbreitetes Derivatisierungsreagenz für Carbonylverbindungen, das mit der Aldehydfunktionsgruppe reagiert und ein stabiles Oximderivat bildet.[7][8] Dieses Derivat weist eine ausgezeichnete thermische Stabilität und hervorragende Eigenschaften für die Elektroneneinfang-Detektion (ECD) und die massenspektrometrische Analyse auf, was eine empfindliche und selektive Quantifizierung ermöglicht.[7]

Chemische Reaktionsweg

Abbildung 1: Derivatisierungsreaktion von this compound mit PFBHA.

Experimentelles Protokoll

Materialien und Reagenzien

  • This compound-Standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin-Hydrochlorid (PFBHA) (Reinheit ≥99.0%)[6]

  • Hexan in GC-Qualität

  • Methanol in HPLC-Qualität

  • Wasserfreies Natriumsulfat

  • Pyrogenfreies Wasser

  • Mikrozentrifugenröhrchen (1,5 ml)

  • GC-Fläschchen mit Einsätzen

  • Pipetten und Spitzen

  • Vortexmischer

  • Zentrifuge

  • Heizblock oder Wasserbad

Herstellung der Lösungen

  • This compound-Stammlösung (1 mg/ml): Eine genaue Menge von 10 mg this compound-Standard in einen 10-ml-Messkolben einwiegen und mit Methanol bis zur Marke auffüllen.

  • PFBHA-Reagenzlösung (10 mg/ml): 100 mg PFBHA in einen 10-ml-Messkolben einwiegen und in pyrogenfreiem Wasser lösen. Diese Lösung sollte frisch zubereitet werden.

Derivatisierungsprotokoll

  • Probenvorbereitung: Eine geeignete Menge der Probe oder des Kalibrierungsstandards in ein 1,5-ml-Mikrozentrifugenröhrchen geben.

  • Zugabe des Derivatisierungsreagenz: 100 µl der PFBHA-Reagenzlösung (10 mg/ml) in jedes Röhrchen geben.

  • Reaktion: Die Röhrchen kurz vortexen und bei 60 °C für 60 Minuten in einem Heizblock oder Wasserbad inkubieren.

  • Extraktion: Die Röhrchen auf Raumtemperatur abkühlen lassen. 500 µl Hexan in jedes Röhrchen geben, kräftig für 1 Minute vortexen und anschließend bei 5000 x g für 5 Minuten zentrifugieren, um die Phasen zu trennen.

  • Probentransfer: Die obere organische Phase (Hexan) vorsichtig in ein sauberes GC-Fläschchen mit einem Einsatz überführen. Eine kleine Menge wasserfreies Natriumsulfat kann zugegeben werden, um eventuelle Wasserspuren zu entfernen.

  • Analyse: Die derivatisierte Probe mittels GC-MS analysieren.

GC-MS-Analysebedingungen

  • Gaschromatograph: Agilent 7890B GC oder Äquivalent

  • Massenspektrometer: Agilent 5977A MSD oder Äquivalent

  • Säule: DB-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalente 5% Phenyl-methylpolysiloxan-Säule[2]

  • Trägergas: Helium mit einer konstanten Flussrate von 1,0 ml/min[2]

  • Injektor: Splitless-Modus bei 250 °C[2]

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 60 °C, für 2 Minuten halten

    • Rampe: 10 °C/min bis 280 °C

    • Endtemperatur: 280 °C, für 5 Minuten halten

  • MS-Transferleitungstemperatur: 280 °C

  • Ionenquellentemperatur: 230 °C

  • Ionisationsenergie: 70 eV (Elektronenionisation - EI)

  • Scan-Bereich: m/z 50-500

Experimenteller Arbeitsablauf

Abbildung 2: Experimenteller Arbeitsablauf für die Derivatisierung und Analyse von this compound. cluster_prep Probenvorbereitung cluster_extraction Extraktion cluster_analysis Analyse p1 Probe oder Standard in Mikrozentrifugenröhrchen p2 Zugabe der PFBHA-Reagenzlösung p1->p2 p3 Inkubation bei 60°C für 60 min p2->p3 e1 Abkühlen auf Raumtemperatur p3->e1 e2 Zugabe von Hexan und Vortexen e1->e2 e3 Zentrifugation zur Phasentrennung e2->e3 e4 Übertragung der organischen Phase in GC-Fläschchen e3->e4 a1 GC-MS-Analyse e4->a1 a2 (B175372) Datenerfassung und -verarbeitung a1->a2 a3 Quantifizierung a2->a3

References

Application Note: Protocol for the Purification of 2-Propyloctanal by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propyloctanal is an aliphatic aldehyde that may be synthesized for various research and development purposes, including as a building block in the synthesis of more complex molecules. Following synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and degradation products. Column chromatography is a widely used technique for the purification of organic compounds. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The primary impurity addressed is the corresponding carboxylic acid, which can form via air oxidation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.[1]

PropertyValue
Molecular FormulaC₁₁H₂₂O
Molecular Weight170.29 g/mol
IUPAC NameThis compound

Experimental Protocol

This protocol outlines the purification of this compound using flash column chromatography on silica gel. It is recommended to first perform thin-layer chromatography (TLC) to determine the optimal mobile phase composition.

3.1. Materials and Equipment

  • Chemicals:

  • Equipment:

    • Glass chromatography column

    • Separatory funnel

    • Round-bottom flasks

    • Beakers and Erlenmeyer flasks

    • Test tubes for fraction collection

    • TLC plates (silica gel coated)

    • UV lamp for TLC visualization (or a chemical stain like potassium permanganate)

    • Rotary evaporator

    • Air or nitrogen source for flash chromatography

3.2. Determination of Eluent System by TLC

Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound, ensuring good separation from impurities.[3]

  • Prepare several eluent mixtures with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture, such as 99:1 hexane:ethyl acetate, and gradually increase the polarity.

  • Spot the crude this compound solution onto separate TLC plates.

  • Develop the TLC plates in chambers containing the different eluent mixtures.

  • Visualize the spots under a UV lamp or by staining. The aldehyde will likely not be UV active unless derivatized, so a chemical stain may be necessary.

  • Select the solvent system that gives the desired Rf for the product spot and good separation from impurity spots.

3.3. Column Preparation (Wet-Packing Method)

  • Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[4]

  • Add a thin layer (approximately 1 cm) of sand over the plug.[4]

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase. For every 1 g of crude product, use approximately 25-50 g of silica gel.

  • Pour the silica gel slurry into the column.[5]

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column to ensure even packing and remove any air bubbles.[4]

  • Once the silica has settled, add a protective layer of sand (approximately 1 cm) on top of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. Do not allow the column to run dry.

Note on Aldehyde Stability: Aliphatic aldehydes can sometimes decompose on silica gel.[6] If decomposition is observed on TLC (streaking or appearance of new spots), consider neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent system.[3] Alternatively, alumina (B75360) can be used as the stationary phase.[3]

3.4. Sample Loading and Elution

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully load the sample solution onto the top of the column using a pipette.

  • Open the stopcock and allow the sample to enter the silica gel bed.

  • Once the sample has been adsorbed, carefully add the mobile phase to the top of the column.

  • Begin eluting the column by adding the mobile phase and collecting fractions in test tubes. For flash chromatography, apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate.

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Combine the fractions containing the pure this compound. The aldehyde, being less polar, should elute before the more polar carboxylic acid and alcohol impurities.[6]

3.5. Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting oil is the purified this compound.

  • Confirm the purity of the final product by TLC and other analytical techniques (e.g., NMR, GC-MS).

Summary of Chromatographic Conditions

The following table summarizes the recommended starting conditions for the purification of this compound.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (start with 97:3 and optimize based on TLC)[6]
Column Dimensions Dependent on the amount of crude product (e.g., 2-4 cm diameter for 1-5 g of sample)
Sample Loading Dissolved in a minimal amount of mobile phase
Elution Mode Flash Chromatography (using air or nitrogen pressure)
Fraction Analysis Thin-Layer Chromatography (TLC)

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude This compound Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

References

Safe Handling and Storage of 2-Propyloctanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Propyloctanal is readily available. The information provided herein is based on general best practices for handling aldehydes and flammable liquids, and inferred from the safety data of structurally similar compounds such as 2-Propyl-2-heptenal. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

Introduction

This compound is a branched-chain aldehyde with potential applications in various research and development sectors. Due to the lack of specific safety data, a conservative approach to handling and storage is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide detailed protocols for the safe handling, storage, and emergency procedures for this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its potential hazards.

PropertyValueSource
Molecular Formula C₁₁H₂₂OPubChem[1]
Molecular Weight 170.29 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 61611-52-7PubChem[1]

Hazard Identification and Personal Protective Equipment (PPE)

نظرًا لعدم وجود بيانات محددة، يجب افتراض أن 2-بروبيلوكتانال قد يسبب تهيجًا للجلد والعين والجهاز التنفسي. قد تكون الألدهيدات أيضًا ضارة إذا تم ابتلاعها أو استنشاقها.[2]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected prior to use.[2]
Skin and Body Protection Laboratory coat, long-sleeved clothing. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection Use in a well-ventilated area, preferably in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[2]

Experimental Protocols

General Handling Protocol
  • Preparation:

    • Read and understand this protocol and any available safety information before starting work.

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents.

    • Put on the required Personal Protective Equipment (PPE).

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[2]

    • Avoid contact with skin and eyes.[2]

    • Keep the container tightly closed when not in use.[2]

    • Ground/bond container and receiving equipment to prevent static discharge.[3]

  • Post-Handling:

    • Wash hands thoroughly after handling.

    • Clean the work area and any contaminated equipment.

    • Properly store or dispose of any waste generated.

Storage Protocol
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[3]

  • Store away from incompatible materials such as oxidizing agents, strong bases, and strong reducing agents.

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Emergency Procedures

First Aid Measures
ExposureFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill and Leak Procedures
  • Immediate Actions:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[2]

    • Ensure adequate ventilation.

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

    • For large spills, prevent further leakage if it is safe to do so. Dike the spill to prevent it from entering drains. Contact emergency services for assistance.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[4] Vapors are heavier than air and may travel to a source of ignition and flash back.[4]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Clean Work Area handle3->post1 post2 Properly Store/Dispose Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

Spill_Response_Decision_Tree Spill Response Decision Tree spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area Call Emergency Services is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision tree for responding to a this compound spill.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-propyloctanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

The synthesis of this compound, typically achieved through the self-condensation of n-pentanal followed by hydrogenation, can be accompanied by several impurities. The most prevalent of these include unreacted starting materials, intermediates, and byproducts from side reactions.

Q2: How is this compound typically synthesized?

The primary industrial method for synthesizing this compound is the aldol (B89426) condensation of n-pentanal. This reaction is generally followed by a hydrogenation step to yield the final product. Alternative methods, such as the Guerbet reaction, can also be employed, starting from pentanol.

Q3: What causes the formation of 2-propyl-2-heptenal as an impurity?

2-Propyl-2-heptenal is the direct precursor to this compound in the two-step synthesis process. Its presence as an impurity indicates an incomplete hydrogenation of the carbon-carbon double bond after the initial aldol condensation. Optimizing hydrogenation conditions, such as catalyst choice, hydrogen pressure, and reaction time, can minimize this impurity.

Q4: Why is n-pentanol often found as a byproduct?

The formation of n-pentanol is a result of a competing reaction where the starting material, n-pentanal, is directly hydrogenated.[1] This side reaction can be influenced by the catalyst and reaction conditions. For instance, some catalysts may favor the hydrogenation of the aldehyde group over the aldol condensation.

Q5: Can isomers in the starting material affect the purity of the final product?

Yes, the presence of isomers in the n-pentanal starting material, such as 2-methylbutanal, can lead to the formation of undesired cross-aldol condensation products.[2] For example, the reaction between n-pentanal and 2-methylbutanal would yield 2-propyl-4-methyl-hexanol after hydrogenation, which can be difficult to separate from the desired this compound due to similar physical properties.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound - Incomplete aldol condensation. - Suboptimal hydrogenation conditions. - Catalyst deactivation.- Monitor the progress of the aldol condensation to ensure completion. - Optimize hydrogenation parameters (temperature, pressure, catalyst loading). - Ensure the catalyst is active and not poisoned.
High Levels of Unreacted n-Pentanal - Insufficient reaction time or temperature for the aldol condensation. - Inefficient catalyst for the condensation step.- Increase the reaction time or temperature for the aldol condensation. - Screen different base catalysts to improve the condensation efficiency.
Presence of Aldol Intermediate (2-propyl-2-heptenal) - Incomplete hydrogenation.- Increase hydrogen pressure and/or reaction time. - Check the activity of the hydrogenation catalyst.
Significant n-Pentanol Impurity - Catalyst promoting direct hydrogenation of the aldehyde.- Select a catalyst that favors aldol condensation over aldehyde hydrogenation. - Adjust reaction conditions to favor the condensation reaction.
Formation of Isomeric Impurities - Presence of isomers (e.g., 2-methylbutanal) in the n-pentanal starting material.- Use highly pure n-pentanal. - Consider a purification step for the starting material if isomeric impurities are suspected.

Experimental Protocols

Synthesis of this compound via Aldol Condensation of n-Pentanal

This protocol describes a general method for the synthesis of this compound.

Step 1: Aldol Condensation

  • In a reaction vessel, n-pentanal is treated with a base catalyst, such as an aqueous solution of sodium hydroxide (B78521) or a solid base catalyst.

  • The reaction mixture is stirred at a controlled temperature to promote the self-condensation of n-pentanal to form 2-propyl-2-heptenal.

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the condensation is complete, the catalyst is neutralized or removed by filtration.

  • The organic layer containing the intermediate is separated and purified.

Step 2: Hydrogenation

  • The purified 2-propyl-2-heptenal is transferred to a high-pressure reactor.

  • A hydrogenation catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, is added.

  • The reactor is pressurized with hydrogen gas.

  • The reaction is carried out at an elevated temperature and pressure until the hydrogenation is complete, which is monitored by the uptake of hydrogen or by analytical techniques.

  • After the reaction, the catalyst is filtered off, and the crude this compound is purified, typically by distillation.[3]

Impurity Formation Pathway

The following diagram illustrates the synthetic pathway to this compound and the formation of common impurities.

Caption: Synthetic pathway of this compound and formation of key impurities.

References

Optimizing Reaction Conditions for the Alkylation of Decanal: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, optimizing the alkylation of decanal (B1670006) is a critical step in the synthesis of various target molecules. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers and solutions to common problems encountered during the alkylation of decanal.

Grignard Reaction

Q1: My Grignard reaction with decanal is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in Grignard reactions with decanal can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive with water and oxygen. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[1][2]

  • Quality of Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by stirring under vacuum, gentle grinding, or using a small amount of an activator like iodine or 1,2-dibromoethane.[1][2]

  • Side Reactions:

    • Enolization: Decanal has acidic α-protons. The Grignard reagent can act as a base, deprotonating the aldehyde to form an enolate, which will not lead to the desired alcohol product. To minimize this, use a less sterically hindered Grignard reagent if possible and maintain a low reaction temperature during the addition of the aldehyde.

    • Reduction (Meerwein-Ponndorf-Verley type): If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol (1-decanol). Using Grignard reagents without β-hydrides can prevent this.

  • Reaction Temperature: The addition of decanal to the Grignard reagent should be performed at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions. After the addition is complete, the reaction can be slowly warmed to room temperature.[1]

Q2: I am observing the formation of byproducts in my Grignard reaction. How can I identify and minimize them?

A2: Common byproducts include the unreacted starting material, the corresponding primary alcohol (from reduction), and products from enolization. These can be identified using techniques like GC-MS and NMR spectroscopy. To minimize their formation, refer to the solutions in Q1, paying close attention to anhydrous conditions, reagent quality, and temperature control.

Organolithium Reaction

Q3: My reaction with an organolithium reagent and decanal is giving a complex mixture of products. What could be the issue?

A3: Organolithium reagents are even more reactive and basic than Grignard reagents, which can lead to a higher propensity for side reactions.

  • Strong Basicity: Similar to Grignard reagents, organolithiums can deprotonate the α-position of decanal. Using a less basic organolithium reagent or adding the aldehyde slowly at a very low temperature (e.g., -78 °C) is crucial.

  • Reagent Stability: Organolithium reagents can degrade over time, especially if not stored properly. It is advisable to titrate the organolithium solution before use to determine its exact concentration.

  • Reaction Quenching: Ensure the reaction is properly quenched at a low temperature with a suitable reagent, such as a saturated aqueous solution of ammonium (B1175870) chloride, to avoid decomposition of the product.

Wittig Reaction

Q4: The yield of my Wittig reaction with decanal is low, and I am having trouble with the purification. What are the common pitfalls?

A4: The Wittig reaction is a powerful method for forming alkenes from aldehydes, but challenges can arise.

  • Ylide Generation: The formation of the phosphorus ylide requires a strong base. Ensure the base used (e.g., n-butyllithium, sodium hydride) is of good quality and that the reaction is carried out under strictly anhydrous and inert conditions. The choice of solvent is also critical; THF or diethyl ether are commonly used.[3][4]

  • Stereoselectivity: The stereochemical outcome (E/Z isomer ratio) of the Wittig reaction depends on the stability of the ylide. Non-stabilized ylides (from simple alkyl halides) tend to give the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.[4] The presence of lithium salts can also influence the stereoselectivity.

  • Purification: A common byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide, which can sometimes be difficult to separate from the desired alkene product. Purification is often achieved by column chromatography on silica (B1680970) gel.[3] In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can aid in its removal.

Data Presentation

The following tables summarize typical reaction conditions and yields for the alkylation of decanal based on common methods. Note that yields are highly dependent on the specific reagents and experimental setup.

Alkylation Method Alkylating Agent Solvent Temperature (°C) Typical Yield (%) Key Considerations
Grignard Reaction Methylmagnesium bromideTHF0 to RT70-90Strict anhydrous conditions are essential.
Ethylmagnesium bromideDiethyl Ether0 to RT65-85Slow addition of decanal is crucial.
Phenylmagnesium bromideTHF0 to RT75-95Higher reactivity compared to alkyl Grignards.
Organolithium Reaction n-ButyllithiumTHF-78 to RT70-90Requires very low temperatures to control reactivity.
MethyllithiumDiethyl Ether-78 to RT75-95Titration of the reagent is recommended.
Wittig Reaction Methyltriphenylphosphonium bromide / n-BuLiTHF-78 to RT80-95Primarily yields the terminal alkene.
Ethyltriphenylphosphonium bromide / NaHDMSORT75-90Stereoselectivity can be an issue.

Experimental Protocols

Below are generalized experimental protocols for the key alkylation reactions of decanal. Note: These are illustrative examples and may require optimization for specific substrates and scales.

Protocol 1: Grignard Reaction of Decanal with Methylmagnesium Bromide
  • Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried.

  • Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium. Anhydrous diethyl ether is added to cover the magnesium.

  • Grignard Formation: A solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the reaction is maintained at a gentle reflux until most of the magnesium is consumed.

  • Addition of Decanal: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of decanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Wittig Reaction of Decanal with Methyltriphenylphosphonium Bromide
  • Ylide Generation: Methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere. The suspension is cooled to 0 °C. n-Butyllithium (1.05 equivalents, solution in hexanes) is added dropwise, resulting in a characteristic orange-red color of the ylide. The mixture is stirred at room temperature for 30 minutes.

  • Addition of Decanal: The reaction mixture is cooled to 0 °C. A solution of decanal (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction: The reaction is stirred at room temperature and monitored by TLC until the decanal is consumed (typically 2-4 hours).

  • Quenching and Workup: The reaction is quenched by the addition of water. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.

Visualizations

Experimental Workflow for Grignard Reaction

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware under N2 mg Add Mg Turnings & Activator start->mg solvent1 Add Anhydrous Ether mg->solvent1 mebr Add MeBr in Ether solvent1->mebr grignard Formation of MeMgBr mebr->grignard cool1 Cool to 0 °C grignard->cool1 decanal Add Decanal Solution cool1->decanal react Stir at RT decanal->react quench Quench with aq. NH4Cl react->quench extract Extract with Ether quench->extract dry Dry & Evaporate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General workflow for the Grignard reaction of decanal.

Troubleshooting Logic for Low Yield in Alkylation Reactions

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup_issues Workup/Purification Issues start Low Yield in Decanal Alkylation check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_purity Impure Starting Materials? check_reagents->reagent_purity reagent_activity Inactive Grignard/Organolithium? check_reagents->reagent_activity stoichiometry Incorrect Stoichiometry? check_reagents->stoichiometry anhydrous Anhydrous Conditions Maintained? check_conditions->anhydrous temperature Correct Temperature Profile? check_conditions->temperature side_reactions Evidence of Side Reactions? check_conditions->side_reactions incomplete_quench Incomplete Quenching? check_workup->incomplete_quench product_loss Product Loss During Extraction? check_workup->product_loss purification_issue Inefficient Purification? check_workup->purification_issue

References

Troubleshooting low yields in 2-Propyloctanal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-propyloctanal.

Troubleshooting Guide

Low yields in the synthesis of this compound, typically achieved through a crossed aldol (B89426) condensation of pentanal and hexanal, can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low Overall Conversion of Starting Aldehydes

Possible Cause Suggested Solution
Insufficient Catalyst Activity - Ensure the base catalyst (e.g., NaOH, KOH) is fresh and has not been passivated by atmospheric CO2. - Consider increasing the catalyst concentration. For instance, a 1M solution of potassium hydroxide (B78521) has been shown to be effective.[1] - Explore alternative catalysts such as organocatalysts (e.g., L-proline) which may offer milder reaction conditions.
Inadequate Reaction Temperature - Aldol condensations are often temperature-sensitive. If the reaction is too slow, consider increasing the temperature. A reaction temperature of around 88°C has been used for similar aldehyde condensations.[1] - Conversely, excessively high temperatures can lead to side reactions. Monitor the reaction closely and optimize the temperature.
Short Reaction Time - The reaction may not have reached completion. Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times of several hours are common.[1]
Poor Mixing - In heterogeneous reactions (e.g., with a solid base or in a biphasic system), ensure vigorous stirring to maximize interfacial contact between reactants and the catalyst.

Problem 2: Formation of Multiple Products (Low Selectivity)

A significant challenge in crossed aldol condensations is the formation of a mixture of products, including self-condensation products of each starting aldehyde and two different crossed-condensation products.[2][3][4]

Possible Cause Suggested Solution
Simultaneous Addition of Reactants - To favor the desired crossed-aldol product, one aldehyde should be added slowly to a mixture of the other aldehyde and the base.[2] This keeps the concentration of the added aldehyde low, minimizing its self-condensation.
Inappropriate Reactant Ratio - Experiment with different molar ratios of pentanal to hexanal. Using an excess of one reactant can sometimes favor the formation of the desired product.
Unfavorable Reaction Conditions - The choice of catalyst and solvent can significantly influence the selectivity of the reaction. Screen different catalyst-solvent combinations to find the optimal conditions for your specific reaction.

Problem 3: Formation of α,β-Unsaturated Aldehyde (Dehydration Product)

The initial β-hydroxy aldehyde product of the aldol addition can readily undergo dehydration, especially at elevated temperatures, to form an α,β-unsaturated aldehyde.[5][6]

Possible Cause Suggested Solution
High Reaction Temperature - If the desired product is the β-hydroxy aldehyde, conduct the reaction at a lower temperature to disfavor the elimination of water.
Prolonged Reaction Time at High Temperature - Minimize the reaction time at elevated temperatures once the initial aldol addition has occurred.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common route is a crossed aldol condensation between pentanal and hexanal. This reaction forms a new carbon-carbon bond between the α-carbon of one aldehyde and the carbonyl carbon of the other.

Q2: I am getting a mixture of four different products. How can I improve the selectivity for this compound?

A2: The formation of multiple products is a known challenge in crossed aldol condensations when both aldehydes have α-hydrogens.[2][3][4] To improve selectivity, try slowly adding one aldehyde (e.g., pentanal) to a mixture of the other aldehyde (hexanal) and the base catalyst. This method keeps the concentration of the added aldehyde low, which can suppress its self-condensation reaction.

Q3: My yield is low, and I suspect the catalyst is the issue. What are my options?

A3: For base-catalyzed reactions, ensure your base (e.g., KOH, NaOH) is not old or exposed to air, as it can be neutralized by carbon dioxide. You can try increasing the catalyst loading or switching to a different type of catalyst. Organocatalysts like L-proline or other amines can be effective and may offer better selectivity under milder conditions.

Q4: At what temperature should I run the reaction?

A4: The optimal temperature depends on the specific reactants and catalyst. For the self-condensation of similar aldehydes, temperatures around 88°C have been reported to give good conversion.[1] It is advisable to start at a moderate temperature and optimize based on reaction monitoring. Higher temperatures favor the formation of the dehydrated α,β-unsaturated product.[5][6]

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification can be challenging due to the presence of unreacted starting materials and isomeric byproducts. Fractional distillation under reduced pressure is a common method for separating aldehydes with different boiling points. Column chromatography can also be an effective technique for purification, especially on a smaller scale.

Data Presentation

The following table presents the product distribution from a self-condensation of n-pentanal, which provides insight into the types of products that can form in aldol reactions of similar aldehydes.

ProductPercentage in Aldol Product
2-propyl-heptenal~83%
2-propyl-4-methylhexenal~13%
2-propyl-5-methylhexenal~4%
(Data adapted from a patent describing the aldol condensation of a mixture containing primarily n-pentanal)[1]

Experimental Protocols

Key Experiment: Base-Catalyzed Aldol Condensation of C5 Aldehydes

This protocol is adapted from a patented procedure for the aldol condensation of a mixture rich in n-pentanal and provides a relevant starting point for the synthesis of this compound.[1]

Materials:

  • Mixture of C5 aldehydes (e.g., 709 g n-pentanal, 237 g 2-methylbutanal, 19 g 3-methylbutanal)

  • 1 M Potassium Hydroxide (KOH) solution (300 ml)

Procedure:

  • Heat the 1 M KOH solution to 88°C in a reaction vessel equipped with a stirrer and a dropping funnel.

  • With continuous stirring, add the mixture of C5 aldehydes to the hot KOH solution over a period of 40 minutes.

  • After the addition is complete, maintain the reaction mixture at 88°C with stirring for an additional 2 hours.

  • Monitor the conversion of the starting aldehydes (e.g., by GC). In the cited example, 96% conversion of n-pentanal was achieved.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water to remove the base catalyst.

  • Purify the crude product, for example by fractional distillation, to isolate the desired aldol condensation product.

Visualizations

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Potential Products Pentanal Pentanal Pentanal_Enolate Pentanal Enolate Pentanal->Pentanal_Enolate + Base Hexanal Hexanal Hexanal_Enolate Hexanal Enolate Hexanal->Hexanal_Enolate + Base Propyloctanal This compound (Desired Product) Pentanal_Enolate->Propyloctanal + Hexanal Self_Pentanal Self-condensation of Pentanal Pentanal_Enolate->Self_Pentanal + Pentanal Other_Cross Other Cross-condensation Product Pentanal_Enolate->Other_Cross + Hexanal Hexanal_Enolate->Propyloctanal + Pentanal Self_Hexanal Self-condensation of Hexanal Hexanal_Enolate->Self_Hexanal + Hexanal Hexanal_Enolate->Other_Cross + Pentanal Troubleshooting_Workflow Start Low Yield of this compound Check_Conversion Check Overall Conversion Start->Check_Conversion Check_Selectivity Analyze Product Mixture (e.g., by GC/NMR) Check_Conversion->Check_Selectivity High Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low Low_Selectivity Low Selectivity (Multiple Products) Check_Selectivity->Low_Selectivity Poor End Improved Yield Check_Selectivity->End Good Optimize_Conditions Optimize Reaction Conditions: - Catalyst Activity/Concentration - Temperature - Reaction Time Low_Conversion->Optimize_Conditions Optimize_Addition Optimize Addition Protocol: - Slow addition of one aldehyde - Adjust reactant ratio Low_Selectivity->Optimize_Addition Optimize_Conditions->End Optimize_Addition->End

References

Removal of unreacted starting materials from 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and byproducts from 2-Propyloctanal. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Crude this compound, particularly when synthesized via the Guerbet reaction of n-pentanol, is likely to contain the following impurities:

  • Unreacted n-pentanol: The primary starting material for the Guerbet reaction.

  • 2-Propyl-2-octenal: An unsaturated aldehyde intermediate.

  • 2-Propyl-1-octanol: The corresponding Guerbet alcohol formed from the reduction of this compound.

  • Higher molecular weight condensation products: Resulting from side reactions.

  • Carboxylic acids: Formed by the oxidation of this compound upon exposure to air.

  • Soaps: Formed from the saponification of any esters present or from the neutralization of carboxylic acids if a basic catalyst is used.

Q2: What are the primary methods for purifying this compound?

A2: The most common methods for purifying this compound and removing unreacted starting materials and byproducts are:

  • Fractional Distillation: Effective for separating compounds with sufficiently different boiling points.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity.

  • Bisulfite Extraction: A chemical method that selectively isolates aldehydes from a mixture.

Q3: What is the estimated boiling point of this compound?

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from impurities.

Possible Cause Solution
Insufficient column efficiency. Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Incorrect heating rate. Apply slow and steady heating to allow for proper vapor-liquid equilibrium to be established in the column. Avoid rapid heating, which can lead to flooding of the column.
Fluctuations in pressure (for vacuum distillation). Ensure a stable vacuum is maintained throughout the distillation. Use a high-quality vacuum pump and a manometer to monitor the pressure.
Boiling points of impurities are too close to that of this compound. Consider using an alternative purification method such as column chromatography or bisulfite extraction.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills over at the expected boiling point of this compound. Discard the initial lower-boiling fraction (likely containing unreacted n-pentanol) and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity.

Column Chromatography

Issue: Co-elution of this compound with impurities.

Possible Cause Solution
Inappropriate solvent system. Optimize the solvent system by thin-layer chromatography (TLC) first. A common starting point for aliphatic aldehydes is a mixture of hexane (B92381) and ethyl acetate.[1] Adjust the ratio to achieve good separation between this compound and the impurities.
Column overloading. Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight.
Irregular column packing. Ensure the silica gel is packed uniformly to avoid channeling. Both dry packing and slurry packing methods can be effective if done carefully.
Decomposition of the aldehyde on silica gel. Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[1] Consider neutralizing the silica gel with a small amount of triethylamine (B128534) in the eluent or using a different stationary phase like alumina.[1]

Experimental Protocol: Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (or alumina) using either the dry or slurry method. Equilibrate the column with the chosen solvent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in separate test tubes.

  • Fraction Monitoring: Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Bisulfite Extraction

Issue: Low recovery of this compound after regeneration.

Possible Cause Solution
Incomplete formation of the bisulfite adduct. For aliphatic aldehydes, using a water-miscible organic solvent like dimethylformamide (DMF) can improve the reaction rate and completeness.[2][3][4][5] Ensure vigorous shaking or stirring to maximize contact between the aldehyde and the bisulfite solution.[6]
Incomplete regeneration of the aldehyde. Ensure the aqueous layer containing the bisulfite adduct is made strongly basic (pH > 10) with a base like sodium hydroxide (B78521) to reverse the reaction and regenerate the aldehyde.[6]
Precipitation of the bisulfite adduct. For highly non-polar aldehydes, the bisulfite adduct may be insoluble in both the organic and aqueous layers.[6] If a solid precipitate forms, it can be filtered, washed, and then treated with base to recover the aldehyde.[6]
Emulsion formation during extraction. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Experimental Protocol: Bisulfite Extraction

  • Adduct Formation: Dissolve the crude this compound in a water-miscible solvent like DMF.[2][3][4][5] Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for several minutes.

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or hexane) and water to the mixture. Separate the aqueous layer, which now contains the water-soluble bisulfite adduct of this compound. The organic layer contains the non-aldehydic impurities.

  • Aldehyde Regeneration: To the separated aqueous layer, add a fresh portion of an immiscible organic solvent. Make the aqueous layer strongly basic with a sodium hydroxide solution while stirring.[6]

  • Extraction of Pure Aldehyde: The this compound will be regenerated and will move into the organic layer. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound and Key Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₁H₂₂O170.29~210-215 (estimated)
n-PentanolC₅H₁₂O88.15137-139
2-Propyl-1-heptanolC₁₀H₂₂O158.28217.5

Table 2: Recommended Starting Solvent Systems for Column Chromatography of Aliphatic Aldehydes

Polarity of ImpuritiesRecommended Solvent System
Less polar impuritiesHexane / Ethyl Acetate (e.g., 98:2 to 95:5)
More polar impurities (e.g., alcohols)Hexane / Ethyl Acetate (e.g., 90:10 to 80:20)

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation  Boiling Point  Differences Column Column Chromatography Crude->Column  Polarity  Differences Bisulfite Bisulfite Extraction Crude->Bisulfite  Reactive Aldehyde  Group Pure Pure this compound Distillation->Pure Column->Pure Bisulfite->Pure

Caption: Purification workflow for this compound.

Guerbet_Reaction_Impurities cluster_reactants Starting Material cluster_products Reaction Products Pentanol n-Pentanol Propyloctanal This compound (Desired Product) Pentanol->Propyloctanal Guerbet Reaction HigherCondensation Higher Condensation Products Pentanol->HigherCondensation Side Reactions UnsaturatedAldehyde 2-Propyl-2-octenal (Intermediate) Propyloctanal->UnsaturatedAldehyde Incomplete Reaction GuerbetAlcohol 2-Propyl-1-octanol Propyloctanal->GuerbetAlcohol Reduction CarboxylicAcid Carboxylic Acid (Oxidation Product) Propyloctanal->CarboxylicAcid Oxidation

Caption: Common impurities from the Guerbet synthesis of this compound.

References

Technical Support Center: Analysis of 2-Propyloctanal Reactions by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Propyloctanal and identifying potential byproducts in its reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions and byproducts to expect when working with this compound?

A1: The most common side reactions involving this compound are aldol (B89426) addition, subsequent aldol condensation, and oxidation.

  • Aldol Addition: this compound can react with itself (or another enolizable carbonyl compound) to form a β-hydroxy aldehyde, specifically 3-hydroxy-2-methyl-2-propyldecanal.

  • Aldol Condensation: The aldol addition product can easily lose a molecule of water, especially with heat or acid/base catalysis, to form an α,β-unsaturated aldehyde, which in this case would be 2-propyl-2-decenal.

  • Oxidation: Aldehydes are susceptible to oxidation, which converts this compound into 2-Propyloctanoic acid. This can occur with various oxidizing agents or even slowly with exposure to air.

Q2: How can I use ¹H NMR to quickly check for the presence of these byproducts in my reaction mixture?

A2: ¹H NMR spectroscopy provides distinct signals for the key functional groups in this compound and its common byproducts.

  • Aldehyde Proton: Look for the characteristic aldehyde proton signal. For this compound, this will be a singlet or a doublet with a small coupling constant around 9.5-9.7 ppm. In the aldol condensation product (2-propyl-2-decenal), this proton will be shifted slightly downfield. The aldol addition product will also have an aldehyde proton signal.

  • Carboxylic Acid Proton: The presence of 2-Propyloctanoic acid is indicated by a broad singlet far downfield, typically between 10-12 ppm.

  • Vinyl Proton: The formation of the aldol condensation product, 2-propyl-2-decenal, will result in a new signal for the vinyl proton on the α,β-unsaturated system, typically in the range of 6.5-7.0 ppm.

  • Hydroxyl Proton: The aldol addition product will have a hydroxyl (-OH) proton, which often appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration. This peak will disappear upon shaking the NMR sample with a drop of D₂O.

Q3: My ¹H NMR spectrum is very complex with many overlapping signals. What can I do to simplify the analysis?

A3: Overlapping signals in the aliphatic region are common. Here are a few strategies to simplify the analysis:

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show correlations between coupled protons, helping to trace out the carbon chains of the different species present. An HSQC spectrum correlates protons directly to the carbons they are attached to, which can help in assigning signals to specific molecules.

  • Change of Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of protons and may resolve overlapping signals.

  • Temperature Variation: For issues with broad peaks or suspected dynamic processes (like rotamers), acquiring the spectrum at a different temperature can sometimes sharpen the signals.

  • Purification: If the mixture is too complex, purifying a small sample via techniques like flash chromatography can help in obtaining clean spectra of the individual components for unambiguous identification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peak around 10-12 ppm. Oxidation of this compound to 2-Propyloctanoic acid.Confirm the presence of the carboxylic acid by checking for a corresponding carbonyl signal in the ¹³C NMR spectrum around 175-185 ppm. To avoid oxidation, run reactions under an inert atmosphere (e.g., Nitrogen or Argon) and use freshly distilled solvents.
A new multiplet appears in the 6.5-7.0 ppm region of the ¹H NMR. Formation of the aldol condensation byproduct (2-propyl-2-decenal).Integrate the vinyl proton signal relative to the aldehyde proton of the starting material to quantify the extent of the side reaction. To minimize this, consider running the reaction at a lower temperature and for a shorter duration.
Broad peak that disappears upon D₂O shake. Presence of the aldol addition byproduct (3-hydroxy-2-methyl-2-propyldecanal).This confirms the presence of an alcohol. To favor the desired reaction over the aldol addition, you might need to adjust the reaction conditions (e.g., catalyst, temperature).
Multiple aldehyde signals between 9.5 and 9.8 ppm. Presence of starting material, aldol addition product, and potentially the aldol condensation product.Carefully analyze the coupling patterns and chemical shifts. 2D NMR (COSY and HSQC) is highly recommended to differentiate between the different aldehyde species.
Complex aliphatic signals that are difficult to assign. Overlap of signals from the starting material and various byproducts.Utilize 2D NMR techniques (COSY, HSQC, HMBC) to resolve the overlapping signals and establish connectivity within each molecule.

Quantitative NMR Data for Byproduct Identification

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts. Note: Predicted values are based on standard NMR prediction software and may vary slightly from experimental values.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonThis compoundAldol Addition ProductAldol Condensation Product2-Propyloctanoic Acid
-CHO ~9.6 (d)~9.7 (d)~9.4 (s)-
-COOH ---~11.5 (br s)
-CH-OH -~3.5-3.8 (m)--
=CH- --~6.5 (t)-
α-CH ~2.2 (m)~2.4 (m)-~2.3 (m)
Aliphatic CH₂ & CH₃ 0.8-1.60.8-1.70.8-2.30.8-1.7

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compoundAldol Addition ProductAldol Condensation Product2-Propyloctanoic Acid
-CHO ~205~206~195-
-COOH ---~182
-C-OH -~75--
=C< --~155-
=CH- --~145-
α-C ~55~58~140~48
Aliphatic C 14-4014-4514-4014-40

Experimental Protocols

Self-Condensation of an Aldehyde (General Procedure)

This protocol describes a general procedure for the base-catalyzed self-condensation of an aldehyde, which can be adapted for this compound.

Materials:

  • Aldehyde (e.g., this compound)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1 equivalent) and ethanol (as a solvent).

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution (0.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or ¹H NMR.

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography if necessary.

Oxidation of an Aldehyde to a Carboxylic Acid (General Procedure)

This protocol outlines a general method for the oxidation of an aldehyde to a carboxylic acid using Jones reagent.

Materials:

  • Aldehyde (e.g., this compound)

  • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

  • Acetone (B3395972)

  • Diethyl ether

  • Sodium bisulfite solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the aldehyde (1 equivalent) in acetone in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add Jones reagent dropwise with stirring until the orange color persists.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the excess oxidizing agent by adding a small amount of isopropanol (B130326) until the solution turns green.

  • Remove the acetone using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with water, sodium bisulfite solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for identifying byproducts in this compound reactions using NMR spectroscopy.

Byproduct_Identification_Workflow start Reaction Mixture of this compound nmr Acquire 1H and 13C NMR Spectra start->nmr check_aldehyde Analyze Aldehyde Region (¹H: 9.5-9.8 ppm) (¹³C: ~205 ppm) nmr->check_aldehyde multiple_aldehydes Multiple Aldehyde Signals? check_aldehyde->multiple_aldehydes check_downfield Analyze Downfield Region (¹H: 10-12 ppm) multiple_aldehydes->check_downfield No two_d_nmr Acquire 2D NMR (COSY, HSQC) multiple_aldehydes->two_d_nmr Yes acid_present Broad Singlet Present? check_downfield->acid_present check_vinyl Analyze Vinyl Region (¹H: 6.5-7.0 ppm) acid_present->check_vinyl No structure_elucidation Structure Elucidation of Byproducts acid_present->structure_elucidation Yes (Oxidation Product) vinyl_present Vinyl Proton Signal Present? check_vinyl->vinyl_present check_hydroxyl Perform D₂O Shake Experiment vinyl_present->check_hydroxyl No vinyl_present->structure_elucidation Yes (Aldol Condensation) hydroxyl_present Disappearing Peak Present? check_hydroxyl->hydroxyl_present hydroxyl_present->structure_elucidation Yes (Aldol Addition) no_byproducts Reaction is Clean hydroxyl_present->no_byproducts No two_d_nmr->structure_elucidation end Byproducts Identified structure_elucidation->end

Caption: Workflow for identifying byproducts in this compound reactions.

Technical Support Center: Improving Selectivity in Reactions of 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Propyloctanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high selectivity in reactions involving this α-branched aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high selectivity in reactions with this compound?

A1: The primary challenges stem from the steric hindrance around the carbonyl group due to the α-propyl substituent. This can lead to:

  • Low Diastereoselectivity: Controlling the formation of the desired diastereomer is difficult due to the similar steric bulk on both faces of the prochiral center.

  • Low Enantioselectivity: Achieving high enantiomeric excess (ee) in asymmetric reactions requires carefully chosen chiral catalysts or auxiliaries that can effectively differentiate between the two enantiotopic faces of the aldehyde.

  • Side Reactions: Undesired reactions such as self-condensation (aldol), oligomerization, and in the case of strong bases, enolization followed by other reactions can reduce the yield of the desired product.

Q2: Which types of reactions are particularly sensitive to selectivity issues with this compound?

A2: Several common reactions are susceptible to selectivity problems:

  • Aldol (B89426) Reactions: Both diastereoselectivity (syn vs. anti) and enantioselectivity are significant hurdles.

  • Grignard and Organolithium Additions: Achieving high diastereoselectivity can be challenging without appropriate chelating agents or chiral ligands.

  • Wittig Reaction: Controlling the E/Z selectivity of the resulting alkene can be difficult, often leading to mixtures of isomers.

  • Michael Additions: The 1,4-conjugate addition to α,β-unsaturated derivatives of this compound can suffer from poor stereocontrol.

Troubleshooting Guides

Aldol Reactions: Poor Diastereo- and Enantioselectivity

Problem: Low diastereomeric ratio (dr) or enantiomeric excess (ee) in the aldol reaction of this compound.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Catalyst Performance The choice of catalyst is crucial. For asymmetric aldol reactions, proline and its derivatives are commonly used. The stereochemical outcome can be highly dependent on the catalyst structure and reaction conditions.
Suboptimal Solvent Choice The solvent can significantly influence the transition state geometry. For proline-catalyzed reactions, a combination of a non-polar solvent like chloroform (B151607) (CHCl₃) and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can enhance both chemoselectivity and stereoselectivity.[1]
Incorrect Reaction Temperature Lowering the reaction temperature often improves selectivity by favoring the transition state with the lowest activation energy, which leads to the major stereoisomer.
Formation of E/Z Enolate Mixtures The geometry of the enolate intermediate directly impacts the stereochemistry of the aldol adduct. The choice of base and reaction conditions for forming the enolate is critical.

Experimental Protocol: Proline-Catalyzed Aldol Reaction of an α-Branched Aldehyde

This protocol is adapted from a general procedure for the asymmetric aldol reaction between acetone (B3395972) and aliphatic aldehydes, which can be modified for this compound.[1]

  • Preparation: To a solution of the (S)-proline catalyst (10-20 mol%) in the chosen solvent (e.g., a mixture of CHCl₃ and DMSO), add this compound (1.0 eq).

  • Reaction: Add the ketone (e.g., acetone, 5.0 eq) to the mixture at the desired temperature (e.g., -10 to 25 °C).

  • Stirring: Stir the solution for the required time (typically 24-72 hours), monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Work-up: Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Aldol Reaction Selectivity

Aldol_Troubleshooting start Low Selectivity in Aldol Reaction catalyst Optimize Catalyst start->catalyst solvent Screen Solvents start->solvent temperature Vary Temperature start->temperature base Modify Enolate Formation start->base result Improved Selectivity catalyst->result solvent->result temperature->result base->result Grignard_Optimization cluster_start Initial Observation cluster_actions Corrective Actions cluster_outcome Desired Outcome start Low Diastereoselectivity action1 Add Chelating Lewis Acid start->action1 action2 Change Solvent start->action2 action3 Use Freshly Prepared Grignard start->action3 outcome High Diastereoselectivity action1->outcome action2->outcome action3->outcome Wittig_Selectivity Ylide Ylide Stability (Stabilized vs. Non-stabilized) Selectivity E/Z Selectivity Ylide->Selectivity Conditions Reaction Conditions (Solvent, Base, Salt-free) Conditions->Selectivity Aldehyde Aldehyde Structure (Steric Hindrance) Aldehyde->Selectivity

References

Technical Support Center: Scaling Up the Synthesis of 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-propyloctanal, from laboratory scale to pilot plant operations.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis of this compound is achieved through a base-catalyzed self-aldol condensation of pentanal (valeraldehyde). In this reaction, two molecules of pentanal react to form a β-hydroxy aldehyde, which is this compound. It is crucial to control the reaction conditions to favor the formation of the aldol (B89426) addition product and prevent subsequent dehydration, which leads to the formation of 2-propyl-2-heptenal.

Q2: What are the typical catalysts used for this reaction?

A2: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are common homogeneous catalysts used in laboratory and industrial settings for this type of aldol condensation. For pilot plant and industrial-scale operations, solid base catalysts, such as anion-exchange resins, may be considered to simplify catalyst removal and reduce waste streams.

Q3: What are the main side reactions to be aware of when scaling up?

A3: The primary side reaction is the dehydration of the this compound product to form 2-propyl-2-heptenal, especially at elevated temperatures.[1] Other potential side reactions include the Cannizzaro reaction if the starting material contains impurities without α-hydrogens, and the formation of higher molecular weight by-products through multiple aldol additions.

Q4: How can I minimize the formation of the dehydration by-product, 2-propyl-2-heptenal?

A4: To minimize dehydration, it is essential to maintain a lower reaction temperature and carefully control the reaction time. The dehydration step is typically promoted by heat.[1] By quenching the reaction after the formation of this compound and before significant dehydration occurs, you can maximize the yield of the desired product.

Q5: What are the key safety precautions when working with pentanal and sodium hydroxide at a larger scale?

A5: Both pentanal and sodium hydroxide pose significant safety risks. Pentanal is a flammable liquid and an irritant. Sodium hydroxide is highly corrosive and can cause severe burns. When scaling up, it is imperative to use a well-ventilated area or a closed-system reactor. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat or chemical-resistant suit, must be worn.[2] An emergency shower and eyewash station should be readily accessible. When preparing the NaOH solution, always add the NaOH pellets or solution to water slowly, never the other way around, to control the exothermic reaction.[3]

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of pentanal Insufficient catalyst concentration or activity.Increase the catalyst concentration incrementally. Ensure the catalyst has not degraded.
Low reaction temperature.Gradually increase the reaction temperature, while carefully monitoring for the formation of the dehydration by-product.
Inadequate mixing.Increase the agitation speed to ensure proper mixing of the reactants and catalyst. In a pilot plant setting, evaluate the impeller design for efficiency.[4][5]
High levels of 2-propyl-2-heptenal Reaction temperature is too high.Lower the reaction temperature. Implement a robust cooling system for the reactor, especially at pilot scale, to manage the exothermic nature of the reaction.[6]
Reaction time is too long.Optimize the reaction time by taking aliquots at different time points and analyzing the product distribution to determine the optimal endpoint.
Formation of multiple unidentified by-products Presence of impurities in the starting pentanal.Use high-purity pentanal. Analyze the starting material for any isomeric impurities (e.g., 2-methylbutanal) that could lead to cross-aldol products.
Reaction temperature is excessively high, leading to degradation.Operate at a more controlled and lower temperature.
Product Purity and Isolation Issues
Symptom Possible Cause Suggested Solution
Difficulty in separating the organic and aqueous layers during workup Formation of an emulsion.Add a saturated brine solution to help break the emulsion. Allow for a longer separation time. In a pilot plant setting, consider a centrifuge for separation.
Residual catalyst in the final product Incomplete neutralization or washing.Ensure complete neutralization of the base catalyst with a suitable acid (e.g., dilute HCl). Perform multiple washes with deionized water.
Presence of unreacted pentanal in the final product Incomplete reaction.Re-evaluate the reaction conditions (time, temperature, catalyst concentration) to drive the reaction to completion.
Inefficient purification.Optimize the distillation conditions (pressure and temperature) to effectively separate the lower-boiling pentanal from the higher-boiling this compound.

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • Pentanal (≥98% purity)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • 1 M Hydrochloric acid (HCl)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice bath.

  • Prepare a 2 M solution of NaOH in deionized water.

  • Charge the flask with pentanal.

  • Begin stirring and cool the pentanal to 0-5 °C using the ice bath.

  • Slowly add the 2 M NaOH solution dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Once the desired conversion is reached, quench the reaction by adding cold 1 M HCl until the aqueous layer is neutral to slightly acidic (pH ~6-7).

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Separate the organic layer and wash it sequentially with deionized water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Pilot Plant Scale Synthesis of this compound (Conceptual Continuous Flow Process)

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control unit (TCU)[3]

  • High-torque agitator with a suitable impeller design (e.g., pitched-blade turbine)

  • Metering pumps for pentanal and NaOH solution

  • In-line static mixer (optional)

  • Quench tank with acid dosing system

  • Liquid-liquid extraction column

  • Wiped-film evaporator or distillation column

Procedure:

  • Pentanal and a pre-cooled aqueous NaOH solution are continuously fed into the reactor using precise metering pumps.

  • The reactor temperature is maintained at a low, controlled temperature (e.g., 5-15 °C) via the TCU to favor the aldol addition and minimize dehydration.

  • The residence time in the reactor is carefully controlled to achieve high conversion while limiting by-product formation.

  • The reaction mixture continuously flows from the reactor into a quench tank where it is neutralized with a controlled stream of dilute acid.

  • The neutralized mixture is then fed into a continuous liquid-liquid extraction column where the product is extracted into an organic solvent.

  • The organic phase is then continuously fed to a wiped-film evaporator or a distillation column to remove the solvent and purify the this compound.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters

ParameterLaboratory Scale (Batch)Pilot Plant Scale (Continuous)
Reactant Volume 100 mL - 1 L10 L - 100 L
Catalyst 2 M NaOH (aq)2-5 M NaOH (aq) or Solid Base Catalyst
Temperature 0 - 10 °C5 - 15 °C
Reaction Time 1 - 3 hoursResidence Time: 30 - 90 minutes
Typical Yield 70 - 85%75 - 90%
Purity (after purification) >95%>97%

Visualizations

Aldol_Condensation_Pathway Synthesis Pathway of this compound Pentanal1 Pentanal Enolate Pentanal Enolate Pentanal1->Enolate Base (NaOH) Pentanal2 Pentanal Propyloctanal This compound (Aldol Adduct) Pentanal2->Propyloctanal Enolate->Propyloctanal Nucleophilic Attack Heptenal 2-Propyl-2-heptenal (Dehydration Product) Propyloctanal->Heptenal Heat, -H₂O Water H₂O

Caption: Reaction pathway for the synthesis of this compound.

Lab_to_Pilot_Workflow Workflow: Lab to Pilot Plant cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale Lab_Synthesis Batch Synthesis (Flask) Lab_Workup Manual Workup (Separatory Funnel) Lab_Synthesis->Lab_Workup Lab_Purification Vacuum Distillation Lab_Workup->Lab_Purification Lab_Analysis GC-MS Analysis Lab_Purification->Lab_Analysis Pilot_Synthesis Continuous Synthesis (Jacketed Reactor) Lab_Analysis->Pilot_Synthesis Scale-up Data Transfer Pilot_Workup Automated Quench & Liquid-Liquid Extraction Pilot_Synthesis->Pilot_Workup Pilot_Purification Continuous Distillation Pilot_Workup->Pilot_Purification Pilot_Analysis In-line Process Analytics Pilot_Purification->Pilot_Analysis

Caption: Generalized workflow from lab to pilot plant scale.

References

Technical Support Center: Managing 2-Propyloctanal in Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-propyloctanal. The focus is on managing its thermal instability to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound is an α-branched aldehyde with the chemical formula C11H22O. Like many aldehydes, it is a valuable intermediate in organic synthesis. However, its structure makes it susceptible to thermal degradation, which can lead to the formation of unwanted byproducts, reduced product yield, and inconsistent reaction outcomes. Elevated temperatures can initiate several decomposition pathways, including decarbonylation, aldol (B89426) condensation, and oxidation.

Q2: At what temperature does this compound start to decompose?

Q3: What are the primary side reactions to be aware of when working with this compound at elevated temperatures?

A3: The main side reactions driven by thermal instability include:

  • Aldol Condensation: As an aldehyde with an α-hydrogen, this compound can undergo self-condensation to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. This reaction is often catalyzed by acids or bases.

  • Decarbonylation: At higher temperatures, this compound can lose a molecule of carbon monoxide (CO) to form 2-propylheptane. This process can be catalyzed by transition metals.[2]

  • Oxidation: this compound is susceptible to oxidation, particularly in the presence of air (autoxidation), to form 2-propyloctanoic acid. This can be accelerated by light and trace metal impurities.

Q4: How can I minimize the thermal decomposition of this compound in my reactions?

A4: Several strategies can be employed:

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use of Stabilizers/Antioxidants: For storage and in some reaction mixtures, the addition of radical scavengers or antioxidants can inhibit autoxidation.

  • Protecting Groups: Temporarily converting the aldehyde to a more stable functional group, such as an acetal, can protect it during reactions that require harsh conditions. The aldehyde can be regenerated in a subsequent step.

  • Control of pH: Avoid strongly acidic or basic conditions if aldol condensation is a concern.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Low Yield of Desired Product and Presence of High Molecular Weight Impurities
Possible Cause Troubleshooting Step
Aldol Condensation: The formation of high molecular weight byproducts is a strong indicator of aldol condensation.1. Lower Reaction Temperature: Attempt the reaction at a lower temperature. 2. pH Control: If the reaction conditions are acidic or basic, consider using a milder catalyst or buffering the reaction mixture. 3. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the bimolecular aldol reaction.
Polymerization: Aldehydes can undergo polymerization, especially in the presence of acid or base catalysts.1. Purify this compound: Ensure the starting material is free of acidic or basic impurities. 2. Use Stabilizers: Consider adding a small amount of a polymerization inhibitor if compatible with your reaction.
Issue 2: Formation of an Alkane Byproduct (2-propylheptane)
Possible Cause Troubleshooting Step
Decarbonylation: The presence of the corresponding alkane suggests that decarbonylation is occurring.1. Avoid High Temperatures: This is a thermally driven process, so reducing the reaction temperature is the primary solution. 2. Avoid Transition Metal Catalysts (if possible): If your reaction uses a transition metal, consider if a metal-free alternative exists, as many transition metals can catalyze decarbonylation.
Issue 3: Formation of a Carboxylic Acid Byproduct (2-propyloctanoic acid)
Possible Cause Troubleshooting Step
Oxidation (Autoxidation): The aldehyde is reacting with oxygen from the air.1. Use an Inert Atmosphere: Degas your solvent and run the reaction under a nitrogen or argon atmosphere. 2. Use Freshly Distilled Aldehyde: Impurities in older batches of this compound can catalyze oxidation. 3. Add an Antioxidant: If compatible with your reaction chemistry, a radical scavenger like BHT (butylated hydroxytoluene) can be added in catalytic amounts.

Quantitative Data Summary

While specific kinetic data for this compound is limited, the following tables provide data for analogous compounds and general trends.

Table 1: Thermal Decomposition of a Structurally Similar α-Branched Aldehyde

CompoundTemperature Range (K)Pressure (atm)Major Decomposition ChannelsReference
2-Methylbutyraldehyde1075 - 12501.5 and 6C-C bond cleavage, retro-ene reaction[1]

Table 2: General Rate Constant Trends for Aldehyde Reactions

Reaction TypeTrend with Increasing Alkyl Chain LengthGeneral Conditions
Acid-Catalyzed Aldol CondensationRate constant generally decreases.[3]Acidic media
Oxidation by OH RadicalsRate constant slightly increases.[4][5]Atmospheric conditions

Key Experimental Protocols

Below are example protocols for common reactions involving aldehydes, adapted to minimize the thermal instability of this compound.

Protocol 1: Wittig Reaction with this compound

This protocol is adapted from a general procedure for Wittig reactions.[6][7]

Objective: To synthesize an alkene from this compound while minimizing thermal side reactions.

Methodology:

  • Ylide Preparation:

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend the desired phosphonium (B103445) salt (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium, 1.05 equivalents) dropwise with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 1 hour, during which the ylide will form (often indicated by a color change).

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of freshly distilled this compound (1 equivalent) in anhydrous THF dropwise over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reaction with this compound

This protocol is a general procedure adapted for use with a sensitive aldehyde.[8][9][10]

Objective: To synthesize a secondary alcohol from this compound via a Grignard reaction, avoiding thermal degradation and enolization.

Methodology:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a condenser and an addition funnel under an argon atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise from the addition funnel to initiate the reaction.

    • Once the reaction has started, add the remaining halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Grignard Addition:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of freshly distilled this compound (1 equivalent) in anhydrous diethyl ether or THF dropwise from the addition funnel over 30-60 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Thermal_Instability_Pathways cluster_decomposition Decomposition Pathways cluster_products Undesired Byproducts This compound This compound Decarbonylation Decarbonylation This compound->Decarbonylation Aldol Condensation Aldol Condensation This compound->Aldol Condensation Oxidation Oxidation This compound->Oxidation Heat Heat Heat->this compound 2-Propylheptane + CO 2-Propylheptane + CO Decarbonylation->2-Propylheptane + CO Loss of CO β-Hydroxy Aldehyde / α,β-Unsaturated Aldehyde β-Hydroxy Aldehyde / α,β-Unsaturated Aldehyde Aldol Condensation->β-Hydroxy Aldehyde / α,β-Unsaturated Aldehyde Self-reaction 2-Propyloctanoic Acid 2-Propyloctanoic Acid Oxidation->2-Propyloctanoic Acid Reaction with O2

Caption: Major thermal degradation pathways of this compound.

Mitigation_Strategies_Workflow cluster_strategies Mitigation Strategies start Reaction with This compound issue Thermal Instability Risk? start->issue temp Lower Temperature issue->temp Yes inert Inert Atmosphere issue->inert Yes protect Use Protecting Group issue->protect Yes ph Control pH issue->ph Yes success Successful Reaction temp->success inert->success protect->success ph->success

Caption: Decision workflow for managing this compound instability.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Propyloctanal and Other Alpha-Branched Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alpha-branched aldehydes is crucial for designing synthetic pathways and developing new molecular entities. This guide provides a comparative analysis of the reactivity of 2-propyloctanal against other structurally similar alpha-branched aldehydes, namely 2-ethylhexanal (B89479) and 2-methylpentanal (B94375). While specific experimental data for this compound is limited in publicly available literature, this comparison is grounded in established principles of organic chemistry and supported by experimental data for analogous compounds.

Factors Influencing the Reactivity of Alpha-Branched Aldehydes

The reactivity of aldehydes is primarily governed by two key factors: the electrophilicity of the carbonyl carbon and steric hindrance around the carbonyl group. In alpha-branched aldehydes, the presence of alkyl groups at the alpha-position significantly influences these factors.

1. Steric Hindrance: The alkyl branching at the carbon adjacent to the carbonyl group creates steric bulk, which can impede the approach of nucleophiles to the carbonyl carbon.[1][2] Generally, as the size of the alpha-substituent increases, the steric hindrance increases, leading to a decrease in reaction rates.[1]

2. Electronic Effects: Alkyl groups are electron-donating.[3] The presence of alpha-substituents can slightly reduce the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity towards nucleophiles.[1]

Comparison of Structural Properties

A comparison of the structural properties of this compound, 2-ethylhexanal, and 2-methylpentanal is essential to predict their relative reactivities.

AldehydeMolecular FormulaMolecular Weight ( g/mol )Structure
This compound C₁₁H₂₂O170.29[4]CH₃(CH₂)₄CH(CH₂CH₂CH₃)CHO
2-Ethylhexanal C₈H₁₆O128.21CH₃(CH₂)₃CH(CH₂CH₃)CHO
2-Methylpentanal C₆H₁₂O100.16CH₃(CH₂)₂CH(CH₃)CHO

Based on their structures, the steric bulk around the carbonyl group increases in the order: 2-methylpentanal < 2-ethylhexanal < this compound. This suggests that the reactivity of these aldehydes towards nucleophilic attack will likely follow the reverse order.

Reactivity in Key Organic Reactions

The following sections compare the expected reactivity of this compound with 2-ethylhexanal and 2-methylpentanal in several common organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes.[1] The rate of this reaction is highly sensitive to both steric and electronic factors.

General Reaction Pathway:

Nucleophilic_Addition Aldehyde Aldehyde Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Tetrahedral Intermediate Alcohol (after workup) Alcohol (after workup) Tetrahedral Intermediate->Alcohol (after workup) Protonation

Caption: General pathway for nucleophilic addition to an aldehyde.

Reactivity Comparison:

Reaction2-Methylpentanal (Expected)2-Ethylhexanal (Expected)This compound (Expected)Supporting Data/Rationale
Grignard Reaction Highest reactivityIntermediate reactivityLowest reactivityIncreased steric hindrance from the larger propyl group in this compound will slow down the attack of the Grignard reagent compared to the smaller methyl and ethyl groups.[5][6]
Wittig Reaction Highest reactivityIntermediate reactivityLowest reactivityThe formation of the betaine (B1666868) and oxaphosphetane intermediates is sensitive to steric bulk around the carbonyl group.
Aldol (B89426) Condensation

The aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes possessing at least one alpha-hydrogen.[7] The reaction is initiated by the formation of an enolate, which then acts as a nucleophile.

Aldol Condensation Workflow:

Aldol_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Aldehyde Aldehyde Enolate Enolate Aldehyde->Enolate Deprotonation Base Base Base->Enolate Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate C-C bond formation Another Aldehyde Another Aldehyde Another Aldehyde->Alkoxide Intermediate Aldol Addition Product Aldol Addition Product Alkoxide Intermediate->Aldol Addition Product Protonation Aldol Condensation Product Aldol Condensation Product Aldol Addition Product->Aldol Condensation Product Dehydration (Heat)

Caption: Workflow of a base-catalyzed aldol condensation.

Reactivity Comparison:

AldehydeExpected Reactivity in Aldol CondensationSupporting Data/Rationale
2-Methylpentanal Can undergo self-condensation.[7][8]The presence of an alpha-hydrogen allows for enolate formation. Steric hindrance is less of a factor for the enolate to attack another molecule of the aldehyde.
2-Ethylhexanal Can undergo self-condensation.Similar to 2-methylpentanal, it possesses an alpha-hydrogen. The larger ethyl group might slightly decrease the rate compared to 2-methylpentanal.
This compound Expected to undergo self-condensation.As with the other two aldehydes, it has an alpha-hydrogen. The rate is expected to be the slowest of the three due to the increased steric hindrance of the propyl group, which affects both enolate formation and the subsequent nucleophilic attack.

It is important to note that for alpha-branched aldehydes, the dehydration step of the aldol condensation to form the α,β-unsaturated aldehyde can be challenging due to the absence of a second alpha-hydrogen on the resulting aldol addition product.[8][9]

Oxidation

Aldehydes are readily oxidized to carboxylic acids. The steric hindrance in alpha-branched aldehydes can influence the rate of oxidation.

Reactivity Comparison:

AldehydeExpected Ease of OxidationSupporting Data/Rationale
2-Methylpentanal Easiest to oxidizeLess steric hindrance allows for easier access of the oxidizing agent to the aldehydic proton.
2-Ethylhexanal IntermediateOxidation of 2-ethylhexanal to 2-ethylhexanoic acid is an industrially important process and has been studied.[10][11] The reaction proceeds efficiently under various conditions.
This compound Most difficult to oxidizeThe larger propyl group may slightly retard the rate of oxidation compared to the other two aldehydes due to increased steric hindrance.
Reduction

Aldehydes can be reduced to primary alcohols using various reducing agents.

Reactivity Comparison:

AldehydeExpected Ease of ReductionSupporting Data/Rationale
2-Methylpentanal Easiest to reduceLess steric hindrance facilitates the approach of the hydride reagent to the carbonyl carbon.
2-Ethylhexanal IntermediateThe hydrogenation of 2-ethylhexenal to 2-ethylhexanal and subsequently to 2-ethylhexanol is a known process, indicating the feasibility of reducing this alpha-branched aldehyde.[12]
This compound Most difficult to reduceThe increased steric hindrance from the propyl group is expected to make the reduction slightly more challenging compared to the other two aldehydes.

Summary of Reactivity

The following diagram illustrates the key factors influencing the reactivity of alpha-branched aldehydes.

Reactivity_Factors Reactivity Reactivity Steric Hindrance Steric Hindrance Steric Hindrance->Reactivity Decreases Electrophilicity Electrophilicity Electrophilicity->Reactivity Decreases Size of Alpha-Substituent Size of Alpha-Substituent Size of Alpha-Substituent->Steric Hindrance Increases Size of Alpha-Substituent->Electrophilicity Slightly Decreases (Inductive Effect)

Caption: Factors influencing the reactivity of alpha-branched aldehydes.

Experimental Protocols

General Protocol for Grignard Reaction with an Alpha-Branched Aldehyde

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (e.g., CaCl₂), and a magnetic stirrer.

  • Reagents:

    • Alpha-branched aldehyde (1.0 eq)

    • Grignard reagent (e.g., Alkylmagnesium bromide, 1.1 eq)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Magnesium sulfate (B86663) (anhydrous)

  • Procedure:

    • Dissolve the alpha-branched aldehyde in anhydrous diethyl ether in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add the Grignard reagent dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Base-Catalyzed Aldol Condensation of an Alpha-Branched Aldehyde

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

  • Procedure:

    • Dissolve the alpha-branched aldehyde in ethanol in the reaction flask.

    • Add the aqueous base solution dropwise at room temperature with stirring.

    • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the formation of the aldol addition product by TLC or GC-MS.

    • For the condensation product, gently heat the reaction mixture after the initial addition phase.

    • After the reaction is complete, cool the mixture and neutralize with dilute HCl.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography.

General Protocol for Oxidation of an Alpha-Branched Aldehyde to a Carboxylic Acid

  • Apparatus: A round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reagents:

    • Alpha-branched aldehyde (1.0 eq)

    • Oxidizing agent (e.g., Jones reagent, PCC, or a milder buffered oxidant like sodium chlorite)

    • Acetone (B3395972) or other suitable solvent

  • Procedure (using Jones Reagent - for small scale):

    • Dissolve the alpha-branched aldehyde in acetone and cool the solution to 0 °C in an ice bath.

    • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise from the addition funnel until the orange color of the reagent persists.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Quench the excess oxidant by adding isopropanol (B130326) until the orange color disappears.

    • Remove the acetone under reduced pressure.

    • Extract the residue with diethyl ether.

    • Wash the ether layer with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its salt.

    • Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.

    • Collect the carboxylic acid by filtration or extract with fresh ether, dry, and concentrate.

Disclaimer: These are generalized protocols and may require optimization for specific substrates and scales. Always perform a thorough literature search and risk assessment before conducting any chemical reaction.

References

A Comparative Guide to Aldehydic Fragrance Ingredients: Citral versus 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two aldehyde fragrance ingredients: citral (B94496) and 2-Propyloctanal. While comprehensive data is available for citral, a well-established fragrance component, information regarding the specific fragrance profile and performance of this compound is not extensively available in public literature. This guide therefore presents a thorough evaluation of citral, with comparisons to general aldehydic compounds where applicable, and outlines key experimental protocols for the assessment of any fragrance ingredient.

Introduction to Aldehydic Fragrances

Aldehydes are a class of organic compounds that are integral to the fragrance industry, prized for their ability to add brightness, power, and a characteristic "lift" to scents. Their diverse odor profiles range from fruity and green to waxy and soapy. Citral, a monoterpene aldehyde, is renowned for its strong, fresh lemon scent. This compound is a less common branched-chain aldehyde. Understanding the efficacy of these molecules in fragrance applications requires a systematic evaluation of their odor characteristics, performance, and stability.

Comparative Data of Fragrance Ingredients

The following table summarizes the known properties of citral. The corresponding data for this compound is not available in the reviewed literature.

PropertyCitralThis compoundSource(s)
Chemical Formula C₁₀H₁₆OC₁₁H₂₂O--INVALID-LINK--, --INVALID-LINK--
Molar Mass 152.24 g/mol 170.30 g/mol --INVALID-LINK--, --INVALID-LINK--
Odor Profile Strong, fresh, lemon, citrus, sweetData not available--INVALID-LINK--
Odor Threshold Data not availableData not available
Longevity on Skin Data not availableData not available
Stability Prone to oxidation, especially in the presence of air and light. Unstable in alkaline conditions.Data not available--INVALID-LINK--

Experimental Protocols

To objectively assess the efficacy of fragrance ingredients like citral and this compound, a combination of sensory and instrumental analysis is required.

Sensory Evaluation

Sensory evaluation relies on the human nose as the primary detector to assess various facets of a fragrance's performance.

  • Objective: To characterize the odor profile and determine the perceived intensity of the fragrance ingredient.

  • Methodology:

    • Panelist Selection: A panel of trained sensory assessors (typically 10-15 individuals) is selected based on their olfactory acuity and descriptive abilities.

    • Sample Preparation: The fragrance ingredient is diluted to a standard concentration (e.g., 1% in a non-odorous solvent like diethyl phthalate (B1215562) or ethanol). A control (solvent only) is also prepared.

    • Evaluation: Panelists dip smelling strips into the prepared solutions and evaluate the odor at different time intervals (top notes, heart notes, and base notes).

    • Data Collection: Panelists describe the odor using a standardized lexicon of fragrance descriptors. They also rate the odor intensity on a labeled magnitude scale (LMS) or a category scale.

  • Data Analysis: The frequency of descriptor use is tabulated to create an odor profile. Mean intensity ratings are calculated and statistically analyzed to compare different fragrance ingredients.

  • Objective: To measure the duration for which the fragrance is perceptible on the skin.

  • Methodology:

    • Panelist Selection: A panel of subjects with no known skin conditions or sensitivities is recruited.

    • Application: A standardized amount of the diluted fragrance ingredient is applied to a designated area on the panelists' forearms.

    • Evaluation: At specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), trained evaluators or the panelists themselves assess the odor intensity at the application site.

    • Data Collection: Intensity is rated on a scale. The time at which the fragrance is no longer perceptible is recorded.

  • Data Analysis: A survival curve of odor perception over time is generated to determine the fragrance's longevity.

Instrumental Analysis

Instrumental techniques provide quantitative data on the physical and chemical properties of fragrance molecules.

  • Objective: To determine the volatility and release profile of the fragrance ingredient from a specific medium (e.g., lotion, soap).

  • Methodology:

    • Sample Preparation: The fragrance ingredient is incorporated into the desired product base at a specified concentration. A known amount of the product is placed in a sealed headspace vial.

    • Incubation: The vial is incubated at a controlled temperature (e.g., 32°C to simulate skin temperature) for a set period.

    • Headspace Sampling: A sample of the vapor phase (headspace) above the product is automatically injected into the GC-MS system.

    • Analysis: The GC separates the volatile components, and the MS identifies and quantifies them.

  • Data Analysis: The concentration of the fragrance ingredient in the headspace over time provides a measure of its volatility and release rate from the product matrix.

  • Objective: To identify the specific odor-active compounds in a fragrance mixture and to determine their individual odor characteristics and intensity.

  • Methodology:

    • Sample Injection: A diluted sample of the fragrance ingredient is injected into the GC.

    • Effluent Splitting: The column effluent is split between a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and a sniffing port.

    • Sensory Detection: A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

    • Data Collection: The analyst's feedback is recorded in real-time and synchronized with the chromatogram from the conventional detector.

  • Data Analysis: The resulting "aromagram" provides a profile of the odor-active components, their retention times (which aids in identification), and their perceived sensory attributes.

Olfactory Signaling Pathway for Aldehydes

The perception of aldehydes, like other odorants, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

Aldehyde_Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Aldehyde Odorant OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Ca²⁺, Na⁺ influx Ca_Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Cl_channel->Depolarization Cl⁻ efflux Depolarization->Ca_Cl_channel Ca²⁺ activates Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: General olfactory signaling pathway for aldehydes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive evaluation of a fragrance ingredient.

Fragrance_Evaluation_Workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_stability Stability Testing Odor_Profile Odor Profile & Intensity Assessment Data_Integration Data Integration & Efficacy Profile Odor_Profile->Data_Integration Longevity Longevity on Skin (Substantivity) Longevity->Data_Integration HS_GCMS Headspace GC-MS (Volatility) HS_GCMS->Data_Integration GCO GC-Olfactometry (Odor-Active Compounds) GCO->Data_Integration Stability Stability in Product Base (Light, Heat, Time) Stability->Data_Integration Start Fragrance Ingredient Start->Odor_Profile Start->Longevity Start->HS_GCMS Start->GCO Start->Stability

Caption: Workflow for fragrance ingredient evaluation.

Conclusion

The comprehensive evaluation of fragrance ingredients is a multi-faceted process that combines the subjective, yet critical, data from sensory panels with objective, quantitative data from instrumental analysis. Citral is a well-characterized fragrance ingredient with a strong citrus profile, though its stability can be a limiting factor in certain applications. While a direct comparison with this compound is not feasible due to the lack of publicly available data, the experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this and other novel fragrance compounds. Such a structured approach is essential for researchers and developers in the fragrance and cosmetic industries to fully understand and harness the potential of new scent molecules.

A Comparative Guide to the Quantification of 2-Propyloctanal in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the principal analytical methodologies for the quantification of 2-propyloctanal, a C11 aldehyde, in complex sample matrices. The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification, which is critical in various research and development settings, including flavor and fragrance analysis, environmental monitoring, and the assessment of oxidative stability in pharmaceutical and food products.

The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the volatile nature of this compound, GC is often the more direct method. However, HPLC can also be effectively employed, typically requiring a derivatization step to enhance the analyte's detectability. This guide will delve into the specifics of these methods, presenting their principles, performance characteristics, and typical experimental protocols.

Performance Comparison of Analytical Methods

The following table summarizes the key quantitative performance parameters for the most common analytical methods used for the quantification of aldehydes similar to this compound. It is important to note that while specific data for this compound is limited in publicly available literature, the data presented here for other long-chain aldehydes provide a reliable estimate of the expected performance.

Analytical MethodCommon Detector(s)Derivatization Required?Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
Gas Chromatography (GC) Flame Ionization Detector (FID)No1 - 10 µg/L5 - 50 µg/L> 0.99Robust, cost-effective, good for volatile compounds.Less selective than MS, may have interferences in complex matrices.
Mass Spectrometry (MS)No (but can be used)0.01 - 1 µg/L0.05 - 5 µg/L> 0.995High selectivity and sensitivity, structural confirmation.Higher instrument cost and complexity.
High-Performance Liquid Chromatography (HPLC) UV-Visible (UV-Vis)Yes (e.g., DNPH)0.1 - 5 µg/L0.5 - 20 µg/L> 0.99Good for less volatile or thermally labile compounds.Requires derivatization, longer analysis time.

Experimental Workflows and Methodologies

To provide a practical understanding of how these analytical methods are implemented, this section details the experimental workflows and protocols for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile compounds like this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides sensitive and selective detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Extraction Solvent Extraction or Headspace/SPME Sample->Extraction Concentration Concentration (if needed) Extraction->Concentration GC_Injection Injection into GC Concentration->GC_Injection GC_Separation Chromatographic Separation (e.g., DB-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, 70 eV) GC_Separation->MS_Detection Chromatogram Obtain Chromatogram MS_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Figure 1. Workflow for the quantification of this compound using GC-MS.

Detailed GC-MS Protocol:

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or dichloromethane.

    • For solid samples, a headspace or solid-phase microextraction (SPME) technique is recommended to isolate the volatile this compound.[1] For SPME, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for aldehydes.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. Characteristic ions for this compound would be determined from its mass spectrum.

  • Quantification:

    • Prepare a series of calibration standards of this compound in a suitable solvent.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For HPLC analysis of this compound, a derivatization step is necessary to introduce a chromophore that can be detected by a UV detector. The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that absorbs strongly in the UV region.[2]

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Sample Sample containing This compound Derivatization Derivatization with DNPH solution Sample->Derivatization Extraction Solid-Phase Extraction (SPE) of DNPH-hydrazones Derivatization->Extraction Elution Elution with Acetonitrile (B52724) Extraction->Elution HPLC_Injection Injection into HPLC Elution->HPLC_Injection HPLC_Separation Chromatographic Separation (C18 column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (e.g., 365 nm) HPLC_Separation->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Figure 2. Workflow for the quantification of this compound using HPLC-UV with DNPH derivatization.

Detailed HPLC-UV Protocol:

  • Derivatization and Sample Preparation:

    • Prepare a DNPH solution in acidified acetonitrile.

    • Mix the sample containing this compound with the DNPH solution and allow it to react.

    • Pass the reaction mixture through a C18 solid-phase extraction (SPE) cartridge to capture the formed DNPH-hydrazone.

    • Wash the cartridge to remove unreacted DNPH and interferences.

    • Elute the this compound-DNPH derivative with acetonitrile.

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) set to approximately 365 nm.

  • Quantification:

    • Prepare calibration standards by derivatizing known concentrations of this compound with DNPH.

    • Construct a calibration curve by plotting the peak area of the derivative against the initial concentration of this compound.

    • Calculate the concentration of this compound in the sample based on the peak area of its DNPH derivative.

Conclusion

Both GC-MS and HPLC-UV (with derivatization) are viable and robust methods for the quantification of this compound in a mixture. The choice between these techniques will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.

  • GC-MS is generally preferred for its high sensitivity, selectivity, and the ability to provide structural confirmation without the need for derivatization. It is particularly well-suited for the analysis of volatile compounds in complex matrices.

  • HPLC-UV with DNPH derivatization offers a reliable alternative, especially when GC-MS is not available or when dealing with less volatile aldehyde species. The derivatization step, while adding to the sample preparation time, significantly enhances the detectability of the analyte.

For researchers and professionals in drug development and other scientific fields, the careful validation of the chosen method is crucial to ensure the accuracy and reliability of the quantitative results for this compound. This includes establishing linearity, accuracy, precision, and the limits of detection and quantification within the specific sample matrix of interest.

References

Comparative Analysis of the Biological Effects of Nonanal and 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available biological data for nonanal (B32974) and 2-propyloctanal. While nonanal has been the subject of numerous toxicological and mechanistic studies, there is a notable absence of published research on the biological effects of this compound. This guide therefore provides a detailed analysis of the known biological impacts of nonanal, supported by experimental data, and highlights the current data gap for its branched-chain isomer, this compound.

Introduction to Nonanal and this compound

Nonanal is a nine-carbon, straight-chain saturated aldehyde naturally found in various essential oils, such as rose and citrus oils. It is also a secondary product of lipid peroxidation in biological systems. Due to its distinct fragrance, it is utilized in the flavor and fragrance industries. This compound is a branched-chain isomer of nonanal. The structural difference, specifically the presence of a propyl group at the alpha-carbon, may theoretically influence its reactivity and biological interactions. However, without experimental data for this compound, any comparison remains speculative.

Comparative Biological Effects: A Data Deficit for this compound

A thorough literature search did not yield any studies on the cytotoxicity, genotoxicity, or effects on cellular signaling pathways of this compound. The following sections, therefore, focus exclusively on the documented biological effects of nonanal.

Biological Effects of Nonanal

Nonanal has been shown to exhibit a range of biological activities, including cytotoxicity and genotoxicity, and it is implicated in various cellular processes.

Cytotoxicity of Nonanal

Studies have demonstrated that nonanal can induce cytotoxic effects in various cell types. The cytotoxicity of n-alkanals, including nonanal, has been observed to increase with the length of the carbon chain. In primary cultures of rat and human hepatocytes, nonanal exhibited the highest cytotoxic effect among the five n-alkanals tested[1]. Toxicological studies have also indicated that nonanal can induce hemolysis in human erythrocytes[2].

Cell TypeAssayEndpointConcentrationOutcomeReference
Rat HepatocytesTrypan Blue ExclusionCytotoxicity3-30 mMHighest cytotoxicity among 5 n-alkanals tested.[1][1]
Human HepatocytesTrypan Blue ExclusionCytotoxicity3-30 mMHighest cytotoxicity among 5 n-alkanals tested.[1][1]
Human ErythrocytesHemolysis AssayHemolysisNot SpecifiedInduced hemolysis.[2][2]
Genotoxicity of Nonanal

The genotoxic potential of nonanal has been investigated, with some studies indicating it can negatively impact DNA synthesis. In hepatocytes, nonanal, particularly in combination with oxidative stress agents like hydrogen peroxide, has been shown to have a detrimental effect on DNA synthesis[2]. However, in a study using primary cultures of rat and human hepatocytes, nonanal failed to induce unscheduled DNA synthesis (UDS), a measure of DNA repair, suggesting it may not be genotoxic under those specific experimental conditions[1]. It is important to note that aldehydes, as a class of compounds, are known to be genotoxic and can form DNA adducts[3].

Cell TypeAssayEndpointConcentrationOutcomeReference
Rat HepatocytesUnscheduled DNA Synthesis (UDS)Genotoxicity3-30 mMFailed to induce UDS.[1][1]
Human HepatocytesUnscheduled DNA Synthesis (UDS)Genotoxicity3-30 mMFailed to induce UDS.[1][1]
HepatocytesDNA Synthesis AssayDNA SynthesisNot SpecifiedNegative impact on DNA synthesis, especially with H2O2.[2][2]

Cellular Signaling Pathways and Other Biological Effects

Aldehydes, being reactive molecules, can interact with cellular macromolecules and modulate various signaling pathways. While specific pathways targeted by nonanal are not extensively detailed in the provided search results, aldehydes, in general, are known to be involved in processes like oxidative stress and inflammation[4]. Nonanal has also been identified as a metabolic byproduct associated with cancer cell metabolism[2].

Furthermore, nonanal exhibits antimicrobial properties, showing inhibitory effects against various bacteria and fungi[5]. It is also known to act as a kairomone, attracting certain species of mosquitoes[6].

Experimental Protocols

Cell Viability Assessment (Trypan Blue Exclusion Assay)

Objective: To determine the cytotoxicity of a compound by assessing cell membrane integrity.

Protocol:

  • Cell Culture: Primary rat or human hepatocytes are cultured in appropriate media and conditions until they reach the desired confluence.

  • Treatment: Cells are exposed to varying concentrations of the test aldehyde (e.g., nonanal at 3-30 mM) for a specified duration (e.g., 20 hours).

  • Cell Harvesting: After treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then detached using trypsin-EDTA.

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.

  • Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

  • Calculation: Cytotoxicity is expressed as the percentage of non-viable cells relative to the total number of cells.

G cluster_protocol Trypan Blue Exclusion Assay Workflow A Cell Culture (Hepatocytes) B Treatment (Nonanal) A->B Expose cells C Cell Harvesting B->C After incubation D Trypan Blue Staining C->D Mix with dye E Cell Counting (Hemocytometer) D->E Load and count F Data Analysis (% Viability) E->F Calculate results

Trypan Blue Exclusion Assay Workflow
Genotoxicity Assessment (Unscheduled DNA Synthesis - UDS Assay)

Objective: To measure the induction of DNA repair synthesis following DNA damage.

Protocol:

  • Cell Culture: Primary rat or human hepatocytes are cultured on coverslips in scintillation vials.

  • Treatment: Cells are exposed to the test compound (e.g., nonanal at 3-30 mM) in the presence of tritiated thymidine (B127349) ([³H]-thymidine). A known genotoxic agent is used as a positive control.

  • Incubation: The cells are incubated for a defined period (e.g., 18-20 hours) to allow for DNA damage and subsequent repair.

  • Fixation and Washing: The cells are washed and fixed with ethanol/acetic acid.

  • DNA Precipitation: The cells are treated with trichloroacetic acid to precipitate the DNA.

  • Autoradiography: The coverslips are coated with photographic emulsion and exposed for a period of time.

  • Staining and Grain Counting: After developing the emulsion, the cells are stained, and the number of silver grains over the nucleus (indicating [³H]-thymidine incorporation during DNA repair) is counted under a microscope.

  • Data Analysis: An increase in the net nuclear grain count in treated cells compared to control cells indicates the induction of UDS.

G cluster_protocol Unscheduled DNA Synthesis (UDS) Assay Workflow A Hepatocyte Culture on Coverslips B Treatment with Nonanal + [3H]-Thymidine A->B Expose cells C Incubation B->C Allow DNA repair D Fixation & Washing C->D E Autoradiography D->E Coat with emulsion F Grain Counting (Microscopy) E->F Develop & stain G Data Analysis F->G Compare to control

Unscheduled DNA Synthesis (UDS) Assay Workflow

Conclusion

The available scientific evidence indicates that nonanal possesses cytotoxic properties and may have a negative impact on DNA synthesis, although its genotoxicity in terms of inducing DNA repair appears to be low in some test systems. It is also involved in other biological processes, including acting as a cancer cell metabolite and an antimicrobial agent.

Crucially, there is a complete lack of published data on the biological effects of this compound. Therefore, a direct comparative study is not possible at this time. The presence of a branched alkyl chain in this compound could potentially alter its steric and electronic properties, which may lead to differences in its biological activity compared to the linear nonanal. However, without experimental evidence, this remains a hypothesis. Future research is required to elucidate the biological and toxicological profile of this compound to enable a meaningful comparison with its straight-chain isomer. Researchers in drug development and related fields should be aware of this data gap when considering the use or potential exposure to this compound.

References

Unveiling the Shadows: Cross-Reactivity of 2-Propyloctanal in Aldehyde Detection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), is crucial for understanding oxidative stress and its role in various pathologies. However, the presence of other structurally similar aldehydes, like the saturated C11 aldehyde 2-propyloctanal, can potentially interfere with common colorimetric and chromatographic assays, leading to inaccurate results. This guide provides a comparative analysis of the cross-reactivity of this compound in widely used assays for MDA, 4-HNE, and formaldehyde (B43269), supported by experimental data and detailed protocols.

Executive Summary

The accurate measurement of aldehydes generated during lipid peroxidation is a critical aspect of research in oxidative stress. This guide focuses on the potential interference of this compound, a saturated C11 aldehyde, in three common aldehyde detection methods: the Thiobarbituric Acid Reactive Substances (TBARS) assay for MDA, High-Performance Liquid Chromatography (HPLC) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization for 4-HNE, and the Nash assay for formaldehyde. Our findings indicate that this compound is likely to exhibit significant cross-reactivity in the TBARS assay, minimal interference in the HPLC-DNPH method for 4-HNE under optimized conditions, and negligible cross-reactivity in the Nash assay for formaldehyde. These insights are critical for researchers to select the appropriate analytical method and to interpret their results accurately when complex mixtures of aldehydes are present.

Comparison of this compound Cross-Reactivity in Aldehyde Assays

The potential for this compound to interfere with the quantification of other aldehydes is a significant concern. The following table summarizes the expected cross-reactivity based on available data for structurally similar aldehydes.

AssayTarget AldehydeThis compound InterferenceBasis of Interference
TBARS Assay Malondialdehyde (MDA)HighSaturated aldehydes react with thiobarbituric acid (TBA) to form a yellow chromophore with an absorbance maximum around 450-455 nm, which can overlap with the red MDA-TBA adduct measured at 532 nm.[1][2]
HPLC-DNPH Assay 4-Hydroxynonenal (4-HNE)Low to ModerateThe DNPH derivative of this compound may have a different retention time than the 4-HNE-DNPH derivative, allowing for chromatographic separation. However, co-elution is possible depending on the chromatographic conditions.
Nash Assay FormaldehydeVery LowThe Nash reagent is highly specific for formaldehyde.[3][4][5] While not extensively studied with long-chain aldehydes, the reaction mechanism suggests minimal reactivity with larger aldehyde structures.

Experimental Data and Interpretation

While direct experimental data on the cross-reactivity of this compound is limited, studies on other saturated aldehydes provide valuable insights.

TBARS Assay

The TBARS assay is a widely used method for measuring lipid peroxidation by detecting MDA. However, its lack of specificity is a well-documented issue.[6][7] Saturated aldehydes, such as butanal, hexanal, and heptanal, have been shown to react with TBA to produce a yellow pigment with a maximum absorbance at approximately 455 nm.[1] This is in contrast to the pink-red adduct formed between MDA and TBA, which has an absorbance maximum at 532 nm.[2]

The presence of this compound in a sample analyzed by the TBARS assay is therefore likely to lead to an overestimation of MDA levels if only the absorbance at 532 nm is measured. The formation of the yellow adduct can contribute to the overall absorbance at 532 nm, leading to inaccurate results. Researchers should be cautious when interpreting TBARS data from samples that may contain a mixture of aldehydes. Spectral scanning of the reaction product can help to identify the presence of interfering substances.

HPLC with DNPH Derivatization

The quantification of 4-HNE is often performed by HPLC after derivatization with DNPH. This method offers greater specificity than colorimetric assays. The resulting 4-HNE-dinitrophenylhydrazone (4-HNE-DNPH) derivative is separated and quantified.

Nash Assay for Formaldehyde

The Nash assay is a colorimetric method highly specific for the determination of formaldehyde.[3][4][5] The reaction involves the formation of a yellow product, diacetyldihydrolutidine, from the reaction of formaldehyde with acetylacetone (B45752) and ammonia. The specificity of this reaction for formaldehyde is a key advantage. While cross-reactivity with other aldehydes is generally considered low, it is important to note that some studies suggest that the Nash reagent can react with other aldehydes, although to a much lesser extent than with formaldehyde.[4] Given the structural differences between formaldehyde and the long-chain this compound, significant interference in the Nash assay is not expected.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate a key signaling pathway involving lipid peroxidation products and a typical experimental workflow for aldehyde analysis.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA Initiation Lipid_Peroxyl_Radicals Lipid Peroxyl Radicals PUFA->Lipid_Peroxyl_Radicals Propagation Lipid_Hydroperoxides Lipid Hydroperoxides Lipid_Peroxyl_Radicals->Lipid_Hydroperoxides Aldehydes Reactive Aldehydes (MDA, 4-HNE) Lipid_Hydroperoxides->Aldehydes Decomposition Cellular_Damage Cellular Damage (Protein & DNA adducts) Aldehydes->Cellular_Damage Signaling Modulation of Signaling Pathways (e.g., Nrf2, NF-κB) Aldehydes->Signaling

Caption: Lipid Peroxidation and Aldehyde-Mediated Signaling.

Aldehyde_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample_Collection Sample Collection (Tissue, Cells, etc.) Homogenization Homogenization/ Lysis Sample_Collection->Homogenization Extraction Lipid/Aldehyde Extraction Homogenization->Extraction Derivatization Derivatization (e.g., with TBA, DNPH) Extraction->Derivatization Measurement Measurement (Spectrophotometry/HPLC) Derivatization->Measurement Quantification Quantification (Standard Curve) Measurement->Quantification Interpretation Data Interpretation (Consideration of Cross-Reactivity) Quantification->Interpretation

Caption: General Workflow for Aldehyde Analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.

TBARS Assay Protocol (Adapted from various sources)
  • Reagent Preparation:

    • Thiobarbituric Acid (TBA) solution: 0.67% (w/v) TBA in 50% (v/v) acetic acid.

    • Malondialdehyde (MDA) standard: Prepare a stock solution of 1,1,3,3-tetramethoxypropane (B13500) (TMP) in ethanol. TMP is hydrolyzed to MDA under acidic conditions.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

    • Centrifuge the homogenate to remove debris.

  • Assay Procedure:

    • To 100 µL of sample or standard, add 200 µL of TBA solution.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice for 10 minutes to stop the reaction.

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm. A spectral scan from 400 nm to 600 nm is recommended to detect interfering substances.

  • Quantification:

    • Generate a standard curve using the MDA standards.

    • Calculate the concentration of MDA in the samples based on the standard curve.

HPLC-DNPH Assay for 4-HNE (General Protocol)
  • Reagent Preparation:

    • 2,4-Dinitrophenylhydrazine (DNPH) solution: 1 mg/mL DNPH in acetonitrile (B52724) with a small amount of acid catalyst (e.g., sulfuric acid).

    • 4-HNE standard solution in acetonitrile.

  • Sample Preparation and Derivatization:

    • Extract lipids and aldehydes from the sample using a suitable solvent system (e.g., Folch extraction).

    • Evaporate the solvent and reconstitute the extract in acetonitrile.

    • Add the DNPH solution to the sample extract and incubate to allow for derivatization.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of acetonitrile and water to separate the DNPH derivatives.

    • Detect the 4-HNE-DNPH adduct using a UV-Vis detector at approximately 375 nm.

  • Quantification:

    • Generate a standard curve using the 4-HNE standards.

    • Quantify the 4-HNE in the samples by comparing the peak area to the standard curve.

Nash Assay for Formaldehyde
  • Reagent Preparation:

    • Nash Reagent: Mix 150 g of ammonium (B1175870) acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in distilled water and bring the final volume to 1 L.

    • Formaldehyde standard solution.

  • Sample Preparation:

    • Prepare an aqueous extract of the sample.

    • Clarify the extract by centrifugation or filtration if necessary.

  • Assay Procedure:

    • To 1 mL of sample or standard, add 1 mL of Nash reagent.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance of the solution at 415 nm.

  • Quantification:

    • Prepare a standard curve using the formaldehyde standards.

    • Determine the formaldehyde concentration in the samples from the standard curve.

Conclusion

The potential for cross-reactivity of this compound in common aldehyde assays necessitates careful consideration by researchers. While the TBARS assay is highly susceptible to interference from saturated aldehydes, HPLC-based methods offer greater specificity for 4-HNE, and the Nash assay remains a reliable method for formaldehyde quantification. By understanding the limitations of each assay and implementing appropriate controls and validation steps, researchers can ensure the accuracy and reliability of their findings in the complex field of oxidative stress research.

References

Performance of 2-Propyloctanal as a Substrate for Novel Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyloctanal is a branched-chain aldehyde with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The use of enzymes as biocatalysts for the conversion of such molecules offers significant advantages in terms of specificity, efficiency, and sustainability compared to traditional chemical methods. However, to date, there is a notable lack of published research on the performance of this compound as a substrate for novel enzymes.

This guide aims to bridge this gap by providing a framework for evaluating the potential of this compound in enzymatic reactions. While direct experimental data is not yet available in the public domain, this document presents a hypothetical comparison based on the known activities of enzyme classes that are prime candidates for novel biocatalyst development. We will explore potential enzymatic transformations, propose detailed experimental protocols, and present illustrative data to guide future research in this promising area.

The primary enzyme classes considered in this guide are Aldehyde Dehydrogenases (ALDHs) for the oxidation of this compound to 2-propyloctanoic acid, and Alcohol Dehydrogenases (ADHs) for the reduction of this compound to 2-propyloctanol. These reactions are fundamental in biocatalysis and represent key potential pathways for the valorization of this compound.

Hypothetical Performance Data of Novel Enzymes with this compound

The following tables present hypothetical, yet plausible, kinetic data for three novel enzymes from different classes acting on this compound. These values are for illustrative purposes to demonstrate how such data would be presented and compared. "Novel Enzyme A" is a hypothetical Aldehyde Dehydrogenase, "Novel Enzyme B" is a hypothetical Alcohol Dehydrogenase, and "Novel Enzyme C" is another hypothetical Alcohol Dehydrogenase with different characteristics.

Table 1: Comparison of Michaelis-Menten Kinetic Parameters

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)
Novel Enzyme A (ALDH) This compound1.215012.51.04 x 104
Octanal0.825020.82.60 x 104
Benzaldehyde5.4504.27.78 x 102
Novel Enzyme B (ADH) This compound2.5806.72.68 x 103
Octanal1.912010.05.26 x 103
Acetophenone10.1302.52.48 x 102
Novel Enzyme C (ADH) This compound0.518015.03.00 x 104
Octanal0.915012.51.39 x 104
Acetophenone8.2453.84.63 x 102

Table 2: Substrate Conversion and Product Yield

EnzymeSubstrateSubstrate Conc. (mM)Reaction Time (h)Conversion (%)Product Yield (%)
Novel Enzyme A (ALDH) This compound1068582
Octanal1069593
Novel Enzyme B (ADH) This compound10127068
Octanal10128885
Novel Enzyme C (ADH) This compound1049897
Octanal1049290

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to generate the data presented above.

1. High-Throughput Screening of Novel Enzymes

This protocol describes a method for rapidly screening a library of putative enzymes for activity towards this compound.

  • Objective: To identify novel enzymes capable of converting this compound.

  • Methodology:

    • Prepare a 96-well microplate with each well containing a different purified putative enzyme (e.g., from a metagenomic library) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add this compound to each well to a final concentration of 1 mM.

    • For Aldehyde Dehydrogenase activity, include NAD+ (1 mM) as a cofactor. Monitor the increase in absorbance at 340 nm resulting from the formation of NADH.

    • For Alcohol Dehydrogenase activity, include NADH (1 mM) as a cofactor. Monitor the decrease in absorbance at 340 nm resulting from the consumption of NADH.

    • Incubate the plate at a controlled temperature (e.g., 30°C) and measure the absorbance at regular intervals using a microplate reader.

    • Wells showing a significant change in absorbance over time indicate potential enzymatic activity. These "hits" are then selected for further characterization.

2. Determination of Michaelis-Menten Kinetic Parameters

This protocol outlines the steps to determine the Km, Vmax, kcat, and kcat/Km of a purified enzyme.

  • Objective: To quantitatively assess the catalytic efficiency and substrate affinity of a novel enzyme for this compound and other aldehydes.

  • Methodology:

    • Prepare a series of reaction mixtures in a quartz cuvette, each containing a fixed concentration of the purified enzyme and the necessary cofactor (NAD+ for oxidation, NADH for reduction) in a suitable buffer.

    • Vary the concentration of the substrate (this compound, Octanal, etc.) across a range that brackets the expected Km value (e.g., 0.1 to 10 times the Km).

    • Initiate the reaction by adding the substrate and immediately begin monitoring the change in absorbance at 340 nm using a spectrophotometer.

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

    • Calculate kcat using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • Calculate the catalytic efficiency as kcat/Km.

3. Substrate Conversion and Product Yield Analysis

This protocol details how to measure the extent of the enzymatic reaction and the amount of product formed.

  • Objective: To determine the practical efficiency of a novel enzyme in converting this compound to its desired product over a set period.

  • Methodology:

    • Set up a larger scale reaction mixture (e.g., 10 mL) containing the enzyme, substrate at a defined concentration (e.g., 10 mM), and cofactor in the optimal buffer and temperature determined from kinetic studies.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction in the aliquot, for example, by adding a strong acid or a denaturing agent.

    • Analyze the composition of the quenched aliquot using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the remaining substrate and the formed product by comparing their peak areas to those of known standards.

    • Calculate the percent conversion as: ((Initial Substrate - Final Substrate) / Initial Substrate) * 100.

    • Calculate the percent yield as: (Moles of Product / Initial Moles of Substrate) * 100.

Visualizations

Diagram 1: Proposed Enzymatic Pathways for this compound

G cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway 2-Propyloctanal_ox This compound ALDH Novel Aldehyde Dehydrogenase (ALDH) (e.g., Novel Enzyme A) 2-Propyloctanal_ox->ALDH 2-Propyloctanoic_Acid 2-Propyloctanoic Acid ALDH->2-Propyloctanoic_Acid NADH_ox NADH + H+ ALDH->NADH_ox NAD NAD+ NAD->ALDH 2-Propyloctanal_red This compound ADH Novel Alcohol Dehydrogenase (ADH) (e.g., Novel Enzyme B/C) 2-Propyloctanal_red->ADH 2-Propyloctanol 2-Propyloctanol ADH->2-Propyloctanol NAD_red NAD+ ADH->NAD_red NADH_red NADH + H+ NADH_red->ADH

Caption: Potential enzymatic conversion pathways for this compound.

Diagram 2: Experimental Workflow for Enzyme Characterization

G Start Enzyme Library (Putative Oxidoreductases) Screening High-Throughput Screening with this compound Start->Screening Hits Active Enzyme 'Hits' Screening->Hits Purification Enzyme Expression and Purification Hits->Purification Kinetics Michaelis-Menten Kinetic Analysis Purification->Kinetics Conversion Substrate Conversion and Product Yield Analysis Purification->Conversion Data Comparative Data Tables Kinetics->Data Conversion->Data Guide Comparison Guide Publication Data->Guide

Caption: Workflow for discovering and characterizing novel enzymes for this compound.

While the enzymatic conversion of this compound is a nascent field of study, the potential for discovering novel and efficient biocatalysts is significant. Aldehyde dehydrogenases and alcohol dehydrogenases represent the most promising enzyme classes for initial investigations. The methodologies and comparative frameworks presented in this guide offer a clear path forward for researchers. By systematically screening for, and characterizing, new enzymes, it will be possible to unlock the full potential of this compound as a valuable substrate in biocatalysis, paving the way for its use in the sustainable synthesis of important chemical compounds. The illustrative data highlights the types of performance metrics that are crucial for comparing the efficacy of different enzymatic systems. Future research based on this framework will be instrumental in populating these tables with real experimental data, thereby advancing the field of industrial biotechnology.

Benchmarking Synthetic Routes to 2-Propyloctanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of branched-chain aldehydes such as 2-propyloctanal is of significant interest in the fine chemical and pharmaceutical industries due to their utility as intermediates in the construction of complex molecular architectures. This guide provides a comparative analysis of potential synthetic methodologies for this compound, offering a benchmark of their respective strengths and weaknesses. Due to the limited availability of direct comparative studies for this specific molecule, this guide leverages data from analogous reactions to provide a predictive assessment of yield, selectivity, and operational complexity.

Three primary synthetic strategies are evaluated:

  • Hydroformylation of 4-Undecene: A direct, atom-economical approach to introduce the aldehyde functionality.

  • Cross-Aldol Condensation of Pentanal and Hexanal (B45976): A classic carbon-carbon bond-forming reaction to construct the C11 backbone.

  • Guerbet Reaction of 1-Pentanol (B3423595) and 1-Hexanol followed by Oxidation: A two-step route involving the formation of a precursor alcohol, which is subsequently oxidized to the target aldehyde.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key performance indicators for the proposed synthetic routes to this compound, based on data from analogous reactions reported in the literature.

Parameter Hydroformylation of 4-Undecene Cross-Aldol Condensation Guerbet Reaction & Oxidation
Starting Materials 4-Undecene, Syngas (CO/H₂)Pentanal, Hexanal1-Pentanol, 1-Hexanol
Key Reagents/Catalysts Rhodium-based catalyst (e.g., [Rh(acac)(CO)₂] with phosphine (B1218219) ligands)Base (e.g., NaOH, KOH) or organocatalyst (e.g., L-prolinamide)Iridium or Ruthenium complex (e.g., [Cp*IrCl₂]₂) with a base (e.g., t-BuOK), followed by an oxidizing agent (e.g., PCC or Swern conditions)
Reaction Temperature 80 - 150 °CRoom Temperature to 120 °C120 - 180 °C (Guerbet), -78 °C to RT (Oxidation)
Reaction Time 4 - 24 hours20 - 50 hours12 - 24 hours (Guerbet), 1 - 2 hours (Oxidation)
Reported Yield (Analogous Reactions) 70 - 95% (total aldehydes)Up to 95% (for specific cross-aldol products)[1]Up to 98% (for C5/C6 alcohol self-coupling)[2], ~85-95% (oxidation)
Selectivity Moderate to good regioselectivity for branched aldehyde with appropriate ligand design.A mixture of self- and cross-condensation products is common, posing a significant challenge.[3][4]High selectivity for the cross-Guerbet product can be achieved. Oxidation step is typically high yielding and selective.
Key Advantages Atom-economical, single-step process.Milder reaction conditions may be possible.High yields for the alcohol formation step have been reported for similar systems.[2]
Key Disadvantages Requires high-pressure equipment. Catalyst can be expensive. Regiocontrol can be challenging for internal olefins.Poor selectivity due to self-condensation of both aldehydes.[3]Two-step process. The Guerbet reaction requires high temperatures. Oxidation step may use stoichiometric, hazardous reagents.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on representative examples from the literature for analogous transformations.

Hydroformylation of 4-Undecene (Representative Protocol)

Objective: To synthesize this compound via the hydroformylation of 4-undecene.

Materials:

  • 4-Undecene

  • [Rh(acac)(CO)₂]

  • Phosphine ligand (e.g., triphenylphosphine)

  • Toluene (B28343) (solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor

Procedure:

  • The autoclave reactor is charged with 4-undecene, [Rh(acac)(CO)₂], and the phosphine ligand in toluene.

  • The reactor is sealed and purged several times with nitrogen, followed by syngas.

  • The reactor is pressurized with the CO/H₂ mixture to the desired pressure (e.g., 40 bar).

  • The reaction mixture is heated to the target temperature (e.g., 120 °C) with vigorous stirring.

  • The reaction is monitored by gas chromatography (GC) to determine the conversion of the olefin and the formation of the aldehyde products.

  • Upon completion, the reactor is cooled to room temperature and the excess pressure is carefully released.

  • The reaction mixture is collected, and the product is purified by fractional distillation under reduced pressure.

Cross-Aldol Condensation of Pentanal and Hexanal (Representative Protocol)

Objective: To synthesize this compound via the cross-aldol condensation of pentanal and hexanal.

Materials:

Procedure:

  • To a stirred solution of pentanal and piperidine (30 mol%) in dichloromethane, hexanal is added at room temperature.[1]

  • The reaction mixture is stirred at room temperature for 20-50 hours.[5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.

  • Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl).

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to separate the desired this compound from self-condensation products and unreacted starting materials.

Guerbet Reaction of 1-Pentanol and 1-Hexanol followed by Oxidation

Step 3a: Guerbet Reaction (Representative Protocol)

Objective: To synthesize 2-propyloctan-1-ol (B3052115) via the cross-Guerbet reaction of 1-pentanol and 1-hexanol.

Materials:

  • 1-Pentanol

  • 1-Hexanol

  • [Cp*IrCl₂]₂ (catalyst)

  • Potassium tert-butoxide (t-BuOK) (base)

  • 1,7-octadiene (B165261) (hydrogen acceptor)

  • Toluene (solvent)

Procedure:

  • A mixture of 1-pentanol, 1-hexanol, [Cp*IrCl₂]₂ (1 mol%), t-BuOK (40 mol%), and 1,7-octadiene (10 mol%) in toluene is heated in a sealed vessel at 120-150 °C for 12-24 hours.[6]

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude 2-propyloctan-1-ol is purified by fractional distillation or column chromatography.

Step 3b: Swern Oxidation (Representative Protocol)

Objective: To oxidize 2-propyloctan-1-ol to this compound.

Materials:

Procedure:

  • A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.[7][8]

  • A solution of DMSO in dichloromethane is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.[7]

  • A solution of 2-propyloctan-1-ol in dichloromethane is then added slowly.[7]

  • After stirring for 30 minutes, triethylamine is added dropwise.[7]

  • The reaction mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.[7]

  • The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for the proposed synthetic routes.

hydroformylation_workflow start 4-Undecene + Syngas reactor High-Pressure Reactor [Rh(acac)(CO)2] / Ligand 80-150 °C, 4-24 h start->reactor purification Purification (Distillation) reactor->purification product This compound purification->product

Caption: Hydroformylation of 4-Undecene.

aldol_workflow start Pentanal + Hexanal reaction Cross-Aldol Condensation Base or Organocatalyst RT-120 °C, 20-50 h start->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product This compound purification->product

Caption: Cross-Aldol Condensation Pathway.

guerbet_oxidation_workflow cluster_guerbet Guerbet Reaction cluster_oxidation Oxidation start_g 1-Pentanol + 1-Hexanol reaction_g Guerbet Reaction Ir or Ru Catalyst / Base 120-180 °C, 12-24 h start_g->reaction_g product_g 2-Propyloctan-1-ol reaction_g->product_g reaction_o Swern or PCC Oxidation -78 °C to RT, 1-2 h product_g->reaction_o product_o This compound reaction_o->product_o

Caption: Guerbet Reaction and Oxidation.

References

Characterization of 2-Propyloctanal's metabolic pathway in microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the microbial metabolism of 2-propyloctanal, offering a comparative perspective with alternative aldehydes and supported by experimental data and detailed protocols.

The microbial metabolism of branched-chain aldehydes is a critical area of study with implications for bioremediation, industrial biotechnology, and the understanding of microbial contributions to flavor and fragrance profiles. This guide focuses on the characterization of the metabolic pathway of this compound in microorganisms, providing a comparative analysis with a straight-chain aldehyde, octanal (B89490), and another branched-chain aldehyde, 2-ethylhexanal.

Presumed Metabolic Pathway of this compound

Currently, there is a lack of specific experimental data detailing the complete metabolic pathway of this compound in microorganisms. However, based on established principles of microbial metabolism of alkanes and other branched-chain aldehydes, a primary degradation route can be proposed. This presumed pathway involves the initial oxidation of the aldehyde group to a carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases. The resulting 2-propyloctanoic acid would then likely undergo further degradation through the β-oxidation pathway, a central metabolic route for fatty acid catabolism in many microorganisms.

Alternative Metabolic Fates: It is also plausible that this compound could be reduced to its corresponding alcohol, 2-propyloctanol, by alcohol dehydrogenases, a common detoxification mechanism for aldehydes in microbial cells.

Comparative Metabolic Pathways: Octanal and 2-Ethylhexanal

To provide a comprehensive understanding, the metabolic pathway of this compound is compared with that of octanal, a straight-chain aldehyde, and 2-ethylhexanal, a branched-chain aldehyde with a different branching pattern.

  • Octanal: In microorganisms such as Pseudomonas species, the metabolism of octanal is initiated by its oxidation to octanoic acid.[1][2][3] This fatty acid then serves as a substrate for the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units, which can then enter the tricarboxylic acid (TCA) cycle for energy production.

  • 2-Ethylhexanal: The microbial degradation of 2-ethylhexanal, often originating from the breakdown of plasticizers, proceeds via its oxidation to 2-ethylhexanoic acid.[4] In some bacteria, such as Mycobacterium austroafricanum, 2-ethylhexanoic acid is further metabolized to 4-ethyldihydrofuran-2(3H)-one.[5][6]

The comparison of these pathways highlights both common and distinct features in the microbial processing of different aldehyde structures. The initial oxidation to a carboxylic acid appears to be a conserved step. However, the subsequent degradation of the resulting branched-chain fatty acids may require specialized enzymatic machinery compared to the straightforward β-oxidation of straight-chain fatty acids.

Quantitative Data on Aldehyde Metabolism

AldehydeMicroorganismKey Enzyme(s)Degradation Rate (Hypothetical/Reported)MetabolitesReference(s)
This compound Pseudomonas sp. / Rhodococcus sp. (Hypothetical)Aldehyde Dehydrogenase, Acyl-CoA Synthetase, β-oxidation enzymesNot available2-Propyloctanoic acid, Acetyl-CoA-
Octanal Pseudomonas putidaAlcohol Dehydrogenase, Aldehyde Dehydrogenase, Acyl-CoA Synthetase, β-oxidation enzymesGrowth-linkedOctanoic acid, Acetyl-CoA[1][2][3]
2-Ethylhexanal Mycobacterium austroafricanumAldehyde DehydrogenaseSubstrate-dependent2-Ethylhexanoic acid, 4-Ethyldihydrofuran-2(3H)-one[5][6]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Protocol 1: Microbial Degradation of Aldehydes

This protocol outlines a method for assessing the ability of a microbial culture to degrade this compound and its comparative counterparts.

1. Materials:

  • Microbial culture of interest (e.g., Pseudomonas putida, Rhodococcus erythropolis)
  • Minimal salts medium (MSM) appropriate for the selected microorganism
  • This compound, Octanal, and 2-Ethylhexanal (analytical grade)
  • Sterile glass culture tubes or flasks
  • Incubator shaker
  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • Prepare a sterile MSM and dispense into culture vessels.
  • Inoculate the MSM with the microbial culture to a starting optical density (OD600) of approximately 0.1.
  • Add the aldehyde of interest to the cultures at a final concentration of 1 mM. Include a sterile control (MSM with aldehyde, no inoculum) and a biotic control (inoculated MSM without aldehyde).
  • Incubate the cultures at the optimal growth temperature and shaking speed for the microorganism.
  • At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the culture.
  • Extract the remaining aldehyde and any metabolites from the culture supernatant using an appropriate organic solvent (e.g., ethyl acetate).
  • Analyze the extracts by GC-MS to quantify the disappearance of the parent aldehyde and the appearance of metabolites.

Protocol 2: Aldehyde Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of aldehyde dehydrogenase, a key enzyme in the initial oxidation of aldehydes.[2][3][4][5][7]

1. Materials:

  • Cell-free extract from the microbial culture grown in the presence of the aldehyde.
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
  • NAD⁺ or NADP⁺ solution (10 mM)
  • Aldehyde substrate solution (100 mM in a suitable solvent)
  • Spectrophotometer capable of measuring absorbance at 340 nm

2. Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the NAD(P)⁺ solution.
  • Add a specific amount of the cell-free extract to the cuvette and mix.
  • Initiate the reaction by adding the aldehyde substrate.
  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD(P)⁺ to NAD(P)H.
  • Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of NAD(P)H.

Protocol 3: Identification of Metabolites by GC-MS

This protocol provides a general method for the identification of carboxylic acid metabolites resulting from aldehyde oxidation.[8]

1. Materials:

  • Culture extracts from Protocol 1.
  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Procedure:

  • Evaporate the solvent from the culture extracts to dryness under a gentle stream of nitrogen.
  • Add the derivatizing agent to the dried residue and heat at a specific temperature (e.g., 70°C) for a defined time to convert the carboxylic acids into their more volatile trimethylsilyl (B98337) (TMS) esters.
  • Inject the derivatized sample into the GC-MS.
  • Analyze the resulting mass spectra and compare them to spectral libraries (e.g., NIST) to identify the TMS-derivatized carboxylic acids.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the presumed and comparative metabolic pathways.

Caption: Presumed metabolic pathway of this compound.

Comparative_Aldehyde_Metabolism cluster_Octanal Octanal Pathway cluster_2Ethylhexanal 2-Ethylhexanal Pathway Octanal Octanal Octanoic acid Octanoic acid Octanal->Octanoic acid Aldehyde Dehydrogenase Beta-Oxidation_O Beta-Oxidation Octanoic acid->Beta-Oxidation_O Acetyl-CoA_O Acetyl-CoA Beta-Oxidation_O->Acetyl-CoA_O 2-Ethylhexanal 2-Ethylhexanal 2-Ethylhexanoic acid 2-Ethylhexanoic acid 2-Ethylhexanal->2-Ethylhexanoic acid Aldehyde Dehydrogenase Further Metabolism Further Metabolism 2-Ethylhexanoic acid->Further Metabolism 4-Ethyldihydrofuran-2(3H)-one 4-Ethyldihydrofuran-2(3H)-one Further Metabolism->4-Ethyldihydrofuran-2(3H)-one

Caption: Comparative metabolic pathways of Octanal and 2-Ethylhexanal.

Experimental_Workflow Start Start Microbial Culture + Aldehyde Microbial Culture + Aldehyde Start->Microbial Culture + Aldehyde Time-course Sampling Time-course Sampling Microbial Culture + Aldehyde->Time-course Sampling Solvent Extraction Solvent Extraction Time-course Sampling->Solvent Extraction Enzyme Assay Enzyme Assay Time-course Sampling->Enzyme Assay GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis Metabolite ID Metabolite ID Solvent Extraction->Metabolite ID Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: General experimental workflow for studying aldehyde metabolism.

References

The Olfactory Signature of C11 Aldehydes: A Comparative Guide to 2-Propyloctanal and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its sensory properties is paramount. This guide provides a comparative analysis of 2-Propyloctanal, a branched-chain aliphatic aldehyde, and its straight-chain and other relevant counterparts. By examining their structural nuances and corresponding olfactory profiles, we can better predict and modulate the sensory characteristics of novel chemical entities.

Comparative Sensory Profile of C9-C11 Aldehydes

The following table summarizes the known sensory properties of selected aliphatic aldehydes that serve as relevant comparators for understanding the potential olfactory characteristics of this compound.

CompoundStructureCAS NumberMolecular FormulaOdor ProfileTaste Profile
This compound Branched-chain C11 Aldehyde61611-52-7[1]C₁₁H₂₂O[1]Inferred: Likely to possess a complex profile with fatty, waxy, and green notes, potentially with citrus or floral undertones, modified by the branched structure.Inferred: Likely fatty and slightly waxy.
Nonanal (C9) Straight-chain C9 Aldehyde124-19-6C₉H₁₈OFatty, citrus (orange), and green, with waxy, rose-like nuances.[2]Fatty, citrus-like.
Decanal (C10) Straight-chain C10 Aldehyde112-31-2C₁₀H₂₀OStrong, waxy, orange peel, and floral.[3]Fatty, citrus-like.
Undecanal (C11) Straight-chain C11 Aldehyde112-44-7C₁₁H₂₂OPowerful waxy, citrus, and rosy-floral.[4][5]Fatty, waxy, citrus-like.
10-Undecenal (Aldehyde C-11 Undecylenic) Unsaturated C11 Aldehyde112-45-8C₁₁H₂₀OPowerful aldehydic, rosy-floral, with zesty orange-citrus and green facets.Not available.

Structure-Sensory Correlation

The sensory properties of aliphatic aldehydes are intrinsically linked to their molecular structure. As the carbon chain length increases in straight-chain aldehydes, the odor profile transitions from sharp and green to more waxy, floral, and citrusy notes. The introduction of branching, as seen in this compound, is known to introduce complexity and can modulate the dominant odor characteristics. The propyl group at the alpha-position of the octanal (B89490) backbone likely influences the molecule's interaction with olfactory receptors, potentially enhancing or altering the perceived fatty and green notes while possibly diminishing the sharp citrus character often associated with its straight-chain counterparts.

StructureOdorRelationship cluster_structure Molecular Structure cluster_properties Sensory Properties 2_Propyloctanal This compound (Branched C11) Odor_Profile Odor Profile 2_Propyloctanal->Odor_Profile Inferred: Complex fatty, waxy, green notes Taste_Profile Taste Profile 2_Propyloctanal->Taste_Profile Inferred: Fatty, waxy Straight_Chain_Aldehydes Straight-Chain Aldehydes (e.g., Nonanal, Decanal, Undecanal) Straight_Chain_Aldehydes->Odor_Profile Waxy, citrus, floral Straight_Chain_Aldehydes->Taste_Profile Fatty, citrus-like

A diagram illustrating the inferred correlation between the structure of this compound and its sensory properties compared to straight-chain aldehydes.

Experimental Protocols

The determination of the sensory properties of volatile compounds like this compound involves rigorous and standardized methodologies. The following are summaries of key experimental protocols used in the field of sensory science.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a behavioral sensory evaluation method used to quantify the sensory characteristics of a product.

  • Panelist Selection and Training: A panel of 8-15 individuals is selected based on their sensory acuity and ability to articulate perceptions. Panelists undergo extensive training to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the target and reference compounds.

  • Lexicon Development: The panel collaboratively develops a list of specific descriptors for all perceivable aromatic and flavor notes. Reference standards are used to anchor these descriptors.

  • Intensity Scoring: Panelists independently rate the intensity of each attribute for each sample on a continuous scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory profiles of the samples.

Odor Detection Threshold Determination

The odor detection threshold is the lowest concentration of a substance that is detectable by a certain percentage of a population. A common method is the three-alternative forced-choice (3-AFC) procedure.

  • Sample Preparation: A series of dilutions of the odorant in a neutral solvent (e.g., mineral oil) or air is prepared.

  • Presentation: In each trial, a panelist is presented with three samples, two of which are blanks (solvent or clean air) and one contains the diluted odorant. The panelist's task is to identify the odor-containing sample.

  • Ascending Concentration Series: The test begins with concentrations below the expected threshold and gradually increases.

  • Threshold Calculation: The threshold is typically defined as the concentration at which a subject achieves a set percentage of correct identifications (e.g., 50% or 75%) above the chance level (33.3% in a 3-AFC test).

SensoryEvaluationWorkflow cluster_QDA Quantitative Descriptive Analysis (QDA) cluster_Threshold Odor Threshold Determination QDA_Panel Panel Selection & Training QDA_Lexicon Lexicon Development QDA_Panel->QDA_Lexicon QDA_Scoring Intensity Scoring QDA_Lexicon->QDA_Scoring QDA_Analysis Data Analysis QDA_Scoring->QDA_Analysis Sensory_Profile Sensory_Profile QDA_Analysis->Sensory_Profile Detailed Sensory Profile T_Prep Sample Preparation (Dilutions) T_Present 3-AFC Presentation T_Prep->T_Present T_Ascend Ascending Concentration T_Present->T_Ascend T_Calc Threshold Calculation T_Ascend->T_Calc Odor_Potency Odor_Potency T_Calc->Odor_Potency Odor Potency Compound Test Compound (e.g., this compound) Compound->QDA_Panel Compound->T_Prep

A workflow diagram for the sensory evaluation of a volatile compound.

Conclusion

While the precise sensory characteristics of this compound await empirical validation, a systematic comparison with its structural analogs provides a strong predictive framework. The branched nature of its alkyl chain suggests a complex olfactory profile that likely deviates from the more linear citrus and floral notes of its straight-chain counterparts, leaning towards a more pronounced fatty and green character. Further research employing standardized sensory evaluation protocols is necessary to fully elucidate the unique sensory space occupied by this molecule and to leverage its potential in the development of novel flavor and fragrance ingredients.

References

Safety Operating Guide

Navigating the Disposal of 2-Propyloctanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists handling 2-propyloctanal, a clear and immediate understanding of disposal procedures is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[1]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure emergency exits are accessible and an emergency eyewash station and safety shower are in close proximity.[1]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][2]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Absorb and Collect: Use an inert absorbent material to soak up the spill. Collect the absorbed material and place it in a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.

Disposal Procedures for this compound

The disposal of this compound, as with most chemical wastes, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] It is imperative that this chemical waste is not disposed of in regular trash or down the sanitary sewer system without express permission from the institution's Environmental Health and Safety (EHS) office.[3]

Step 1: Waste Identification and Segregation

  • Characterize the waste. Since this compound is an aldehyde, it should be treated as a hazardous chemical waste.

  • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.

Step 2: Containerization

  • Use a compatible, leak-proof container for waste collection. Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]

  • The container must be in good condition and have a secure, tightly fitting lid.

Step 3: Labeling

Proper labeling of hazardous waste containers is a critical regulatory requirement. The label must include the following information:[3]

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

  • The quantity of waste in the container.

  • The date of waste generation.[3]

  • The location of origin (e.g., building and room number).[3]

  • The name and contact information of the Principal Investigator.[3]

  • Appropriate hazard pictograms.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from sources of ignition, heat, or incompatible chemicals.

Step 5: Disposal Request and Pickup

  • Submit a hazardous waste pickup request to your institution's EHS department. This typically involves completing a specific form, either in hardcopy or electronically.[3]

  • The EHS office will arrange for the collection of the waste by trained personnel for transport to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[4][5]

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Workflow cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit identify Identify as Hazardous Waste spill_kit->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in a Labeled, Compatible Container segregate->containerize label_container Label Container with 'Hazardous Waste', Chemical Name, Date, and PI Info containerize->label_container store Store in Designated Satellite Accumulation Area label_container->store spill_check Spill Occurs? store->spill_check request_pickup Submit Waste Pickup Request to EHS ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Transport to Licensed Disposal Facility ehs_pickup->final_disposal spill_check->request_pickup No contain_spill Contain and Absorb Spill spill_check->contain_spill Yes collect_waste Collect Spill Debris as Hazardous Waste contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->containerize

Figure 1. Workflow for the proper disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general hazardous waste regulations provide certain thresholds. It is important to consult your institution's EHS for specific quantity limits that may affect your generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator), as this will determine the specific storage time limits and paperwork requirements.

ParameterGuidelineRegulatory Context
Satellite Accumulation Area Storage Limit Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste.40 CFR 262.15
Container Closure Containers must be kept closed at all times except when adding or removing waste.40 CFR 262.15(a)(4)
Waste Pickup Request Must be submitted when waste volume limits are approached or storage time limits are nearing.Institutional Policy

Conclusion

Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By treating this compound as a hazardous chemical and following a structured disposal workflow, laboratories can ensure the safety of their personnel, protect the environment, and maintain a high standard of operational excellence. Always consult your institution's specific guidelines and the Environmental Health and Safety office for any questions or clarification.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Propyloctanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Propyloctanal, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Essential Safety Information at a Glance

Proper handling of this compound requires adherence to strict safety protocols to minimize risk and ensure a safe laboratory environment. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol [1]
CAS Number 61611-52-7[1]
Physical State Liquid (presumed based on structure)
Boiling Point Data not readily available
Flash Point Data not readily available
Density Data not readily available

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is crucial. The following PPE is recommended to prevent skin and eye contact, as well as inhalation of any potential vapors.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and replaced immediately if contaminated or damaged.

  • Body Protection: A flame-retardant lab coat should be worn over personal clothing. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Experimental Protocol: Representative Aldol (B89426) Condensation

The following is a representative experimental protocol for an aldol condensation reaction, a common application for aldehydes like this compound. This procedure should be adapted based on the specific requirements of your research.

Objective: To synthesize a larger molecule via a base-catalyzed aldol condensation using this compound.

Materials:

  • This compound

  • A suitable ketone (e.g., acetone)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)

  • Ethanol (B145695) (95%)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Beakers and graduated cylinders

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and the chosen ketone in the desired stoichiometric ratio.

  • Solvent Addition: Add 95% ethanol to the flask to dissolve the reactants.

  • Initiation of Reaction: While stirring, slowly add the 2M sodium hydroxide solution to the flask. The reaction is often exothermic, and the flask may become warm.[2]

  • Reaction Monitoring: Continue stirring the mixture. The reaction progress can be monitored by the formation of a precipitate. If no precipitate forms after a set time at room temperature, the reaction mixture can be gently heated to encourage the reaction.[3]

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Slowly add a dilute solution of acetic acid to neutralize the sodium hydroxide catalyst.

  • Product Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the crude product with cold 95% ethanol, followed by a dilute acetic acid solution in ethanol, and a final wash with cold 95% ethanol to remove any unreacted starting materials and byproducts.[3]

  • Drying and Purification: Dry the isolated product. Further purification can be achieved through recrystallization from a suitable solvent.[3]

experimental_workflow Experimental Workflow: Aldol Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (this compound, Ketone) mix Mix Reactants and Solvent prep_reactants->mix prep_reagents Prepare Reagents (NaOH, Ethanol, Acetic Acid) add_catalyst Add NaOH Catalyst prep_reagents->add_catalyst mix->add_catalyst stir_react Stir and Monitor (Heat if necessary) add_catalyst->stir_react quench Quench with Acetic Acid stir_react->quench isolate Isolate Product (Vacuum Filtration) quench->isolate wash Wash Product isolate->wash dry_purify Dry and Recrystallize wash->dry_purify

A flowchart of the aldol condensation experimental workflow.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

  • Handling:

    • Always work in a well-ventilated area, such as a chemical fume hood.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in areas where this compound is handled.

    • Wash hands thoroughly after handling.

    • Ground and bond containers when transferring material to prevent static discharge.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection:

    • Collect waste this compound and any solutions containing it in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal of Contaminated Materials:

    • Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a separate, labeled hazardous waste container.

  • Neutralization (for Aldehyde Waste):

    • Spent aldehyde waste may be deactivated by chemical treatment to reduce its toxicity.[4] This should only be performed by trained personnel following a validated procedure.

    • After neutralization, the pH should be checked to ensure it is within the acceptable range for disposal, as determined by local regulations.[5]

  • Final Disposal:

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures. Never pour chemical waste down the drain without proper authorization.

disposal_plan Disposal Plan for this compound cluster_collection Waste Collection cluster_treatment On-Site Treatment (if applicable) cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in Labeled Container neutralize Neutralize Aldehyde Waste (Trained Personnel Only) collect_liquid->neutralize collect_solid Collect Contaminated Solids in Labeled Container contact_ehs Contact EHS for Pickup collect_solid->contact_ehs check_ph Verify pH neutralize->check_ph check_ph->contact_ehs follow_regs Dispose According to Regulations contact_ehs->follow_regs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.